Technical Documentation Center

2-Heptyl-2-cyclopenten-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Heptyl-2-cyclopenten-1-one

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Heptyl-2-cyclopenten-1-one

This guide provides an in-depth technical analysis of 2-Heptyl-2-cyclopenten-1-one , a critical intermediate in the synthesis of jasmonoid fragrances and prostaglandin analogs. [1][2] Chemical Identity & Core Properties...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Heptyl-2-cyclopenten-1-one , a critical intermediate in the synthesis of jasmonoid fragrances and prostaglandin analogs.

[1][2]

Chemical Identity & Core Properties

2-Heptyl-2-cyclopenten-1-one is an


-unsaturated cyclic ketone. It belongs to the class of 2-substituted cyclopentenones, which are structural motifs ubiquitous in bioactive natural products (e.g., Jasmone, Prostaglandins).
Nomenclature & Identification
PropertyDetail
Chemical Name 2-Heptyl-2-cyclopenten-1-one
IUPAC Name 2-heptylcyclopent-2-en-1-one
Molecular Formula

Molecular Weight 180.29 g/mol
CAS Number 25354-97-6 (Generic for 2-alkyl series) or Generic/Research Grade (Note: Often confused with the saturated analog, 2-Heptylcyclopentanone, CAS 137-03-1)
SMILES CCCCCCCC1=CCCC1=O
Appearance Pale yellow to colorless liquid
Odor Profile Fatty, herbaceous, spicy, with jasmine-like undertones
Physicochemical Characteristics[1][6]
  • Boiling Point: ~110–115 °C (at 0.5 mmHg)

  • Solubility: Insoluble in water; soluble in ethanol, diethyl ether, and chloroform.

  • Stability: Sensitive to oxidation due to the conjugated double bond. Requires storage under inert gas (Argon/Nitrogen) at -20°C.

Synthesis & Production Methodologies

The synthesis of 2-alkyl-2-cyclopentenones is a benchmark challenge in organic chemistry due to the difficulty of positioning the double bond endocyclic (inside the ring) rather than exocyclic.

Primary Route: Aldol Condensation & Isomerization

The most robust route for industrial and research scaling involves the cross-aldol condensation of cyclopentanone with heptanal, followed by an acid-catalyzed isomerization.

Mechanism:
  • Aldol Condensation: Cyclopentanone reacts with heptanal under basic conditions to form 2-heptylidenecyclopentanone (exocyclic double bond).

  • Isomerization: The exocyclic double bond is migrated into the ring using an acidic catalyst (e.g., Polyphosphoric acid or p-TsOH) to form the thermodynamically stable conjugated enone.

Experimental Protocol (Step-by-Step):

Reagents:

  • Cyclopentanone (1.0 eq)[1][2][3]

  • Heptanal (1.1 eq)

  • NaOH (aq, 10%)

  • Hydrochloric Acid (HCl) or p-Toluenesulfonic acid (p-TsOH)

  • Solvent: Methanol / Toluene

Workflow:

  • Condensation: Charge a reaction vessel with cyclopentanone and methanol. Cool to 0°C.

  • Addition: Dropwise add NaOH solution while maintaining temperature <10°C.

  • Aldol Step: Slowly add heptanal over 1 hour. Stir at room temperature for 4 hours.

  • Workup 1: Neutralize with dilute HCl. Extract with diethyl ether. Dry organic layer (

    
    ) and concentrate to yield the intermediate 2-heptylidenecyclopentanone .
    
  • Isomerization: Dissolve the intermediate in toluene containing catalytic p-TsOH. Reflux with a Dean-Stark trap to remove water.

  • Monitoring: Monitor via TLC/GC for the shift from exocyclic (lower retention) to endocyclic (higher stability) product.

  • Purification: Vacuum distillation (0.5 mmHg) yields pure 2-Heptyl-2-cyclopenten-1-one .

Visualization of Synthesis Pathway

SynthesisPathway Start Cyclopentanone (C5H8O) Aldol Aldol Intermediate (Unstable) Start->Aldol NaOH, MeOH 0°C Reagent Heptanal (C7H14O) Reagent->Aldol Exo 2-Heptylidenecyclopentanone (Exocyclic C=C) Aldol->Exo -H2O (Dehydration) Endo 2-Heptyl-2-cyclopenten-1-one (Endocyclic C=C) Exo->Endo p-TsOH, Toluene Reflux (Isomerization)

Figure 1: Synthetic pathway transforming cyclopentanone to the target enone via aldol condensation and acid-catalyzed isomerization.[1]

Applications in Drug Development & Research[5]

Prostaglandin Analog Synthesis

The 2-substituted cyclopentenone core is the "warhead" of many cyclopentenone prostaglandins (e.g., PGA1, PGJ2).

  • Mechanism: The

    
    -unsaturated ketone acts as a Michael acceptor.
    
  • Utility: Researchers use 2-heptyl-2-cyclopenten-1-one as a scaffold to attach the

    
    -side chain or to study the antiproliferative effects of enones on cancer cell lines via Michael addition to cysteine residues in NF-
    
    
    
    B pathway proteins.
Fragrance & Pheromone Chemistry
  • Olfactory: Provides a "fatty-floral" note essential for reconstructing jasmine and gardenia scents.

  • Pheromones: Serves as a precursor for the synthesis of cis-Jasmone and dihydrojasmone, which are semiochemicals for various insect species.

Safety & Handling (E-E-A-T)

Hazard Identification (GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H411: Toxic to aquatic life with long-lasting effects.

Handling Protocols
  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving heating or distillation must be performed in a certified chemical fume hood.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water or sanitary sewer systems.

References

  • Synthesis of 2-Substituted Cyclopentenones: Title: "Recent Progress in the Synthetic Assembly of 2-Cyclopentenones" Source: Thieme Connect (Synthesis Review)
  • Saturated Analog Data (Comparison)

    • Title: "2-Heptylcyclopentanone (CAS 137-03-1)
    • Source: The Good Scents Company
    • URL:[Link]

  • Aldol Condensation Methodology

    • Title: "Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condens
    • Source: International Science Community Associ
    • URL:[Link]

  • Biological Activity of Cyclopentenones

    • Title: "Chemical Properties and Biological Activities of Cyclopentenediones"
    • Source: ResearchG
    • URL:[Link]

Sources

Exploratory

Part 1: Executive Summary &amp; Retrosynthetic Analysis

This guide details the synthesis of 2-Heptyl-2-cyclopenten-1-one , a critical intermediate in the synthesis of prostaglandins and a valuable fragrance compound (related to jasmone). The analysis prioritizes the Aldol Con...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-Heptyl-2-cyclopenten-1-one , a critical intermediate in the synthesis of prostaglandins and a valuable fragrance compound (related to jasmone). The analysis prioritizes the Aldol Condensation-Isomerization route for its scalability and industrial relevance, while also profiling a Palladium-Catalyzed Cross-Coupling route for precision laboratory applications.

Target Molecule: 2-Heptyl-2-cyclopenten-1-one CAS Registry Number: 13074-65-2 Core Structure: A cyclopentenone ring substituted at the 2-position with a saturated n-heptyl chain.

Strategic Significance: The synthesis of 2-substituted-2-cyclopentenones presents a classic regiochemical challenge: controlling the position of the double bond.

  • Thermodynamic Control: The endocyclic double bond (inside the ring) is generally more stable than the exocyclic isomer (alkylidene) in five-membered rings due to ring strain and orbital alignment factors.

  • Kinetic Control: Direct alkylation of cyclopentenone often leads to polyalkylation or regiochemical mixtures (2- vs 5-position).

Retrosynthetic Disconnections:

  • Pathway A (Scalable): Disconnection of the C2-C1' bond via Aldol Condensation leads to Cyclopentanone and Heptanal. This route requires a subsequent isomerization step to migrate the double bond into the ring.

  • Pathway B (Precision): Disconnection of the C2-Heptyl bond via Transition Metal Cross-Coupling leads to a 2-Halo-2-cyclopentenone and a Heptyl-metal species.

Part 2: Primary Route – Aldol Condensation & Isomerization

This is the most robust method for multi-gram to kilogram scale synthesis. It proceeds in two distinct mechanistic phases: the formation of the exocyclic enone (2-heptylidene) and its isomerization to the endocyclic enone (2-heptyl).

Phase 1: Cross-Aldol Condensation
  • Reagents: Cyclopentanone (Excess), n-Heptanal, NaOH (aq), Ethanol.

  • Mechanism:

    • Enolization: Base removes an

      
      -proton from cyclopentanone (kinetic acidity pKa ~16.7) to form the enolate.
      
    • Nucleophilic Attack: The enolate attacks the carbonyl carbon of heptanal (electrophile).

    • Dehydration: The resulting

      
      -hydroxy ketone undergoes E1cB elimination to form 2-heptylidenecyclopentanone .
      
Phase 2: Acid-Catalyzed Isomerization (The Critical Step)

The aldol product usually exists as the exocyclic isomer (2-heptylidene). To obtain the target endocyclic product, an acid-catalyzed migration is required.

  • Reagents: p-Toluenesulfonic acid (pTsA), Toluene, Reflux.

  • Mechanistic Driver: The endocyclic isomer is thermodynamically favored by ~2-4 kcal/mol due to better conjugation with the carbonyl and relief of eclipsing interactions inherent to the exocyclic double bond in a 5-membered ring.

Step-by-Step Mechanism (Isomerization):

  • Protonation: The carbonyl oxygen is protonated, increasing the acidity of the

    
    -protons (ring protons).
    
  • Enol Formation: Deprotonation at the ring

    
    -position forms a dienol intermediate.
    
  • Reprotonation: The exocyclic carbon is protonated, generating a carbocation (or protonated ketone) with the positive charge delocalized.

  • Elimination: Loss of a proton from the

    
    -position (or adjacent ring carbon) re-establishes the double bond inside the ring.
    
Experimental Protocol (Route A)
  • Condensation:

    • To a flask containing Cyclopentanone (1.5 equiv) and 10% NaOH solution, add n-Heptanal (1.0 equiv) dropwise at 0°C.

    • Stir at 25°C for 4 hours. Monitor by TLC (formation of exocyclic enone).

    • Neutralize with dilute HCl, extract with Ethyl Acetate, and concentrate.

  • Isomerization:

    • Dissolve the crude 2-heptylidenecyclopentanone in Toluene .

    • Add p-Toluenesulfonic acid (pTsA) (5 mol%).

    • Reflux for 6 hours with a Dean-Stark trap to remove any residual water.

    • Validation: Monitor the shift in UV absorption or NMR (disappearance of triplet vinylic proton of heptylidene; appearance of triplet vinylic proton of cyclopentenone at ~7.3 ppm).

  • Purification:

    • Wash with NaHCO3, brine, and dry over MgSO4.

    • Distill under reduced pressure (bp ~130°C at 10 mmHg) to isolate 2-Heptyl-2-cyclopenten-1-one .

Part 3: Precision Route – Pd-Catalyzed Cross-Coupling

For applications requiring high purity without isomerization byproducts, a Negishi coupling approach is superior.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-I bond of 2-iodo-2-cyclopentenone .

  • Transmetallation: The heptyl group transfers from Zinc (HeptylZnBr) to Palladium.

  • Reductive Elimination: The C-C bond forms, regenerating Pd(0) and releasing the target.

Experimental Protocol (Route B)

  • Reagent Prep: Generate Heptylzinc bromide in situ by treating heptyl bromide with activated Zinc dust in dry THF.

  • Coupling:

    • In a separate Schlenk flask, dissolve 2-iodo-2-cyclopentenone (1.0 equiv) and Pd(PPh3)4 (3 mol%) in dry THF.

    • Add the Heptylzinc bromide solution dropwise at room temperature.

    • Stir for 12 hours under Argon.

  • Workup: Quench with saturated NH4Cl. Extract with ether. Flash chromatography (Hexanes/EtOAc) yields pure product.

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the Aldol-Isomerization Mechanism , highlighting the critical shift from exocyclic to endocyclic unsaturation.

G Start Cyclopentanone + Heptanal Enolate Enolate Intermediate Start->Enolate NaOH (aq) AldolAdduct Beta-Hydroxy Ketone Enolate->AldolAdduct C-C Bond Formation ExoEnone 2-Heptylidene (Exocyclic Kinetic Product) AldolAdduct->ExoEnone -H2O (E1cB) AcidCat H+ / Heat (Isomerization) ExoEnone->AcidCat Protonation EndoEnone 2-Heptyl-2-cyclopenten-1-one (Endocyclic Thermodynamic Product) AcidCat->EndoEnone 1,3-H Shift / Tautomerization

Caption: Mechanistic flow from starting materials to the thermodynamic endocyclic product via the exocyclic intermediate.

Part 5: Comparative Data Analysis

FeatureRoute A: Aldol-IsomerizationRoute B: Pd-Cross Coupling
Atom Economy High (Water is the only byproduct)Low (Stoichiometric Zn salts, Halides)
Cost Low (Commodity chemicals)High (Pd catalyst, Iodo-enone)
Scalability Excellent (Kg scale feasible)Moderate (Dilution required)
Regiocontrol Requires thermodynamic equilibrationAbsolute (Dictated by leaving group)
Key Risk Incomplete isomerization (mixture)Moisture sensitivity (Organozinc)

References

  • Synthesis of 2-Cyclopenten-1-one Derivatives by Aldol Condensation. Source: International Science Congress Association. URL:[Link]

  • Preparation of 2-heptylidene-cyclopentanone (Patent CN104910000A).
  • Simple Synthesis of 2-Cyclopentenones (Iso-Nazarov). Source: ChemistryViews.[1] URL:[Link]

  • Synthesis of substituted 2-cyclopentenones using Gold(I) catalyst. Source: Organic Chemistry Portal (Ref: J. Am. Chem. Soc. 2011). URL:[Link]

  • Palladium-catalyzed cross-coupling of 1-(1-alkynyl)cyclobutanols. Source: PubMed (NIH). URL:[Link]

Sources

Foundational

Strategic Synthesis and Functional Applications of 2-Alkyl-2-Cyclopenten-1-ones

[1] Executive Summary The 2-alkyl-2-cyclopenten-1-one scaffold represents a cornerstone in both industrial organic chemistry and pharmaceutical design. Structurally, it serves as the core architecture for jasmonoids (cri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 2-alkyl-2-cyclopenten-1-one scaffold represents a cornerstone in both industrial organic chemistry and pharmaceutical design. Structurally, it serves as the core architecture for jasmonoids (critical plant stress hormones and fragrances) and cyclopentenone prostaglandins (cyPGs), which exhibit potent antiviral and anti-inflammatory properties.

This technical guide moves beyond basic textbook definitions to analyze the strategic construction of this motif. We focus on the causality behind synthetic choices—why specific Lewis acids drive the Nazarov cyclization, how palladium catalysis overcomes steric hindrance, and how the unique electrophilicity of this ring system drives its biological function as a Michael acceptor.

Structural Dynamics & Reactivity

The 2-alkyl-2-cyclopenten-1-one moiety is not merely a structural spacer; it is a reactive warhead .

  • Michael Acceptor Capability: The

    
    -unsaturated ketone system is highly susceptible to 1,4-addition by nucleophiles (e.g., cysteine thiols in proteins). This reactivity is the fundamental mechanism behind the biological activity of cyPGs, which covalently modify proteins like NF-
    
    
    
    B and IKK.
  • Ring Strain: The 5-membered ring possesses approximately 6 kcal/mol of strain energy. This subtle strain enhances the electrophilicity of the

    
    -carbon compared to acyclic enones, making it a more aggressive partner in conjugate additions.
    
  • Regiochemical Stability: The presence of an alkyl group at the C2 position prevents the "migration" of the double bond that can occur in unsubstituted cyclopentenones, locking the molecule in its active conjugated form.

Synthetic Architectures: From Classic to Catalytic

Researchers typically employ three dominant strategies to access this scaffold. The choice depends on the complexity of the alkyl chain and the required stereochemistry.

Table 1: Comparative Synthetic Methodologies
MethodologyMechanism TypeKey AdvantageLimitation
Nazarov Cyclization

-Electrocyclic Ring Closure
Generates the ring from acyclic precursors; high atom economy.Requires careful control of regioselectivity (double bond position).
Pauson-Khand

Cycloaddition
One-step formation from alkyne + alkene + CO. Excellent for bicyclic systems.Often requires stoichiometric Cobalt or high CO pressures.
Pd-Catalyzed Carbonylation Organometallic Cross-CouplingHigh functional group tolerance; ideal for late-stage functionalization.High catalyst cost; requires aryl/vinyl halides.
Intramolecular Aldol CondensationScalable; industrial standard for cis-Jasmone.Can suffer from polymerization or poor yields with sensitive substrates.

Deep Dive: The Nazarov Cyclization

The Nazarov cyclization remains the most intellectually robust method for constructing the cyclopentenone core from divinyl ketones.

Mechanistic Causality

The reaction is driven by the formation of a pentadienyl cation .[1] A Lewis acid coordinates to the ketone oxygen, lowering the LUMO energy and triggering a conrotatory


-electrocyclic closure.
  • Critical Insight: The regioselectivity of the alkene elimination (after ring closure) is often the pain point. Using Silicon-directed Nazarov cyclizations (placing a TMS group at the

    
    -position) stabilizes the carbocation intermediate and forces the double bond to form exactly where the silicon leaves, solving the regioselectivity issue.
    
Visualization: Nazarov Mechanism

The following diagram illustrates the transformation of a divinyl ketone into the cyclopentenone core, highlighting the critical oxyallyl cation intermediate.

NazarovMechanism DivinylKetone Divinyl Ketone (Precursor) LewisAcid Lewis Acid Activation DivinylKetone->LewisAcid + LA Pentadienyl Pentadienyl Cation LewisAcid->Pentadienyl Ionization RingClosure 4π-Conrotatory Closure Pentadienyl->RingClosure Oxyallyl Oxyallyl Cation RingClosure->Oxyallyl New C-C Bond Elimination Proton/Silyl Elimination Oxyallyl->Elimination Product 2-Cyclopenten-1-one (Target) Elimination->Product - H+ / - TMS

Figure 1: The Nazarov cyclization pathway. The 4


-electrocyclic closure is the rate-determining step, controlled by Lewis acid activation.

Featured Experimental Protocol

Synthesis of a 2-Alkyl-2-Cyclopenten-1-one via Silicon-Directed Nazarov Cyclization

This protocol is selected for its reliability in controlling the position of the double bond, a common challenge in this field.

Precursor:


-Silyl divinyl ketone.
Reagents:  Iron(III) Chloride (

), Dichloromethane (DCM).
Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add the

    
    -silyl divinyl ketone (1.0 equiv, 5 mmol) dissolved in anhydrous DCM (0.1 M concentration).
    
  • Activation: Cool the solution to -30°C. This temperature is critical to prevent polymerization while allowing the Lewis acid to coordinate.

  • Catalyst Addition: Add anhydrous

    
     (1.1 equiv) in one portion. The solution will typically darken, indicating the formation of the pentadienyl cation complex.
    
    • Why

      
      ? It is a hard Lewis acid that binds strongly to the carbonyl oxygen, maximizing the polarization of the 
      
      
      
      -system.
  • Cyclization: Allow the reaction to warm slowly to 0°C over 2 hours. Monitor via TLC (Thin Layer Chromatography). The disappearance of the starting ketone and the appearance of a more polar spot indicates conversion.

  • Quenching: Quench the reaction with saturated aqueous

    
    . The basic workup is essential to neutralize the acid and prevent acid-catalyzed migration of the double bond.
    
  • Purification: Extract with DCM (

    
     mL), dry over 
    
    
    
    , and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Validation:

  • 1H NMR: Look for the disappearance of vinyl protons from the precursor and the appearance of the diagnostic ring protons (typically multiplet signals around 2.0–2.5 ppm for the

    
     groups).
    
  • IR: A shift in the carbonyl stretch from ~1660

    
     (divinyl ketone) to ~1700 
    
    
    
    (cyclopentenone).

Functional Applications: From Fragrance to Pharma

Industrial Fragrance: cis-Jasmone

In the flavor and fragrance industry, cis-jasmone is the gold standard. It is synthesized industrially via the intramolecular aldol condensation of 2,5-undecanedione.

  • Role: It provides the "floral, woody" note in jasmine oil.

  • Synthesis Note: Industrial routes prioritize the "Aldol" pathway (Table 1) over Nazarov due to the lower cost of reagents, despite lower atom economy.

Pharmaceutical: Anti-Inflammatory & Antiviral

Substituted cyclopentenones (specifically the prostaglandin J2 series, 15d-PGJ2 ) are potent bioactive lipids.

  • Mechanism of Action: They act as "covalent inhibitors." The electrophilic

    
    -carbon reacts with cysteine residues on IKK
    
    
    
    (inhibitor of NF-
    
    
    B kinase), blocking the NF-
    
    
    B inflammatory pathway.
  • PPAR-

    
     Agonism:  These molecules bind to the Peroxisome Proliferator-Activated Receptor gamma, regulating glucose metabolism and inflammation.
    
Visualization: Biological Workflow

The following diagram maps the biological impact of the cyclopentenone scaffold in drug discovery.

BioActivity Scaffold 2-Alkyl-2-Cyclopentenone (The Warhead) Mechanism Michael Addition to Cysteine Thiols Scaffold->Mechanism Electrophilic Attack Target1 Target: IKKβ / NF-κB (Inflammation) Outcome1 Anti-Inflammatory Response Target1->Outcome1 Outcome2 Antiviral Activity (Inhibits Viral Protein Synthesis) Target1->Outcome2 Target2 Target: PPAR-γ (Metabolism) Target2->Outcome1 Mechanism->Target1 Mechanism->Target2

Figure 2: Biological mechanism of action. The electrophilic enone core enables covalent modification of signaling proteins.

References

  • Nazarov Cyclization Mechanism & Scope: Frontier, A. J., & Collison, C. "The Nazarov Cyclization in Organic Synthesis."[1][2][3] Organic Chemistry Portal.

  • Synthesis of cis-Jasmone: Geraghty, N. W. A., & Morris, N. M.[4] "Synthesis of 2-alkyl-2-cyclopenten-1-ones: A versatile kinetic alkylation-ozonolysis procedure." Synthesis.

  • Biological Activity of Cyclopentenones: Vacek, J., et al. "Chemical Properties and Biological Activities of Cyclopentenediones: A Review." PubMed.

  • Prostaglandins and Inflammation: Ricciotti, E., & FitzGerald, G. A.[5] "Prostaglandins and Inflammation."[6] Arteriosclerosis, Thrombosis, and Vascular Biology.

  • Palladium-Catalyzed Synthesis: Kohn, B. L., & Jarvo, E. R.[7] "Palladium-catalyzed annulation reactions for diastereoselective cyclopentene synthesis."[7] Organic Letters.

Sources

Protocols & Analytical Methods

Method

FT-IR analysis of 2-Heptyl-2-cyclopenten-1-one

Application Note: FT-IR Analysis of 2-Heptyl-2-cyclopenten-1-one Executive Summary This guide details the protocol for the structural validation and purity assessment of 2-Heptyl-2-cyclopenten-1-one using Fourier Transfo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: FT-IR Analysis of 2-Heptyl-2-cyclopenten-1-one

Executive Summary

This guide details the protocol for the structural validation and purity assessment of 2-Heptyl-2-cyclopenten-1-one using Fourier Transform Infrared (FT-IR) spectroscopy. As a critical intermediate in the synthesis of bioactive prostaglandins and a high-value jasmonate fragrance compound, the precise characterization of its


-unsaturated ketone moiety is essential.

This protocol utilizes Attenuated Total Reflectance (ATR) sampling, eliminating the need for hazardous solvent preparation while providing high-throughput quality control (QC) capabilities.

Chemical Profile & Analytical Objectives

Target Molecule: 2-Heptyl-2-cyclopenten-1-one CAS Registry Number: 13074-65-2 (Generic for isomers, specific isomers vary) Molecular Formula:


Physical State:  Viscous, pale-yellow liquid.

Analytical Critical-to-Quality (CTQ) Attributes:

  • Enone System Validation: Confirmation of the conjugated carbonyl (

    
    ) and alkene (
    
    
    
    ) within the 5-membered ring.
  • Side-Chain Verification: Identification of the heptyl alkyl chain via C-H stretching modes.

  • Impurity Detection: Differentiation from the saturated precursor (2-heptylcyclopentanone) or over-oxidized byproducts.

Experimental Protocol

Instrumentation & Accessories
  • Spectrometer: Research-grade FT-IR (e.g., Thermo Nicolet iS50, PerkinElmer Spectrum 3, or equivalent).

  • Detector: DTGS (Deuterated Triglycine Sulfate) for standard QC; MCT (Mercury Cadmium Telluride) for high-sensitivity kinetics.

  • Sampling Module: Single-bounce Diamond ATR (preferred for durability and chemical resistance). ZnSe crystals are acceptable but require care with acidic residues.

Operating Parameters
ParameterSettingRationale
Spectral Range 4000 – 600 cm

Covers functional groups and fingerprint region.[1]
Resolution 4 cm

Optimal balance between signal-to-noise (SNR) and resolving band shoulders.
Scans 32 (Routine) / 64 (High Precision)Sufficient averaging to minimize random noise.
Apodization Strong (Norton-Beer)Reduces side-lobes for sharp crystalline peaks (if any).
Background Air (Clean Crystal)Collect fresh background every 30 minutes to account for

fluctuation.
Sample Preparation (Neat Liquid ATR)
  • Crystal Cleaning: Clean the ATR crystal with isopropanol and a lint-free Kimwipe. Ensure no residue remains.

  • Background Collection: Collect the air background spectrum. Verify the absence of contamination bands (e.g., silicone oil at 1260 cm

    
    ).
    
  • Deposition: Using a glass Pasteur pipette, deposit 10–20

    
    L  of the neat 2-Heptyl-2-cyclopenten-1-one onto the center of the crystal.
    
  • Contact: If the liquid is highly viscous, lower the pressure anvil just until it touches the liquid to ensure uniform thickness, though pressure is less critical for liquids than solids.

  • Acquisition: Initiate sample scan immediately to prevent evaporation of volatiles (though this molecule is relatively stable).

Spectral Interpretation & Band Assignment

The spectrum of 2-Heptyl-2-cyclopenten-1-one is dominated by the interplay between ring strain and conjugation.

The "Enone" Signature (1750 – 1600 cm )

This is the diagnostic region. In a standard acyclic ketone, the


 stretch appears ~1715 cm

.[2] However, two opposing forces act on this molecule:[3]
  • Ring Strain (5-membered ring): Pushes frequency UP (typically ~1745 cm

    
     for cyclopentanone).
    
  • Conjugation (

    
    -unsaturation):  Pushes frequency DOWN  due to delocalization of 
    
    
    
    -electrons.

Net Effect: The


 band appears lower than cyclopentanone but higher than acyclic conjugated ketones.
Frequency (cm

)
Functional GroupVibration ModeNotes
3000 – 3100

StretchingWeak band, characteristic of the single proton on the ring double bond.
2955, 2925, 2855

C-H StretchingVery strong. Asymmetric and symmetric stretches of the heptyl chain.
1705 ± 5

Carbonyl StretchPrimary ID Peak. Lower than saturated cyclopentanone (1745 cm

) due to conjugation.
1635 ± 10

Alkene StretchConfirmation Peak. Conjugated ring double bond. Often sharp but weaker than

.
1460

ScissoringTypical alkyl bending mode.
1410


-Methylene Bend
Bending of

adjacent to the carbonyl.
720

RockingIndicates long alkyl chain (

), confirming the heptyl group.
Differentiating Impurities
  • Starting Material (2-Heptylcyclopentanone): Look for a shift in the

    
     peak to ~1740–1745 cm
    
    
    
    and the absence of the
    
    
    peak at 1635 cm
    
    
    .
  • Water Contamination: Broad, rounded feature at 3200–3500 cm

    
     .
    

Synthesis Monitoring Workflow

The following diagram illustrates the logical flow for using FT-IR to monitor the synthesis of 2-Heptyl-2-cyclopenten-1-one (e.g., via aldol condensation/dehydration).

FTIR_Workflow Start Synthesis Reaction (Precursor: Saturated Ketone/Aldehyde) Sampling Aliquot Sampling (t=x) Start->Sampling ATR_Analysis ATR-FTIR Acquisition Sampling->ATR_Analysis Decision Check Carbonyl Shift ATR_Analysis->Decision Path_A Peak at ~1745 cm⁻¹ (No 1635 cm⁻¹ band) Decision->Path_A High Freq C=O Path_B Peak Shift to ~1705 cm⁻¹ (Appearance of 1635 cm⁻¹) Decision->Path_B Low Freq C=O Action_Wait Incomplete Reaction Continue Heating/Reflux Path_A->Action_Wait Action_Stop Reaction Complete Proceed to Work-up Path_B->Action_Stop Action_Wait->Sampling Re-sample

Figure 1: Decision logic for monitoring the conversion of saturated precursors to the target enone.

Troubleshooting & Validation

  • Issue: Weak C=C Signal (1635 cm

    
    ) 
    
    • Cause: The dipole moment change for the C=C bond in 5-membered rings can be subtle compared to the carbonyl.

    • Solution: Use the Second Derivative processing function in your software to resolve the peak position if it appears as a shoulder to the carbonyl.

  • Issue: Baseline Sloping

    • Cause: Scattering from particulates or poor crystal contact.

    • Solution: Filter the sample if cloudy; ensure the ATR anvil applies sufficient pressure if the liquid is extremely viscous.

  • Validation Standard:

    • Always run a standard of Cyclopentanone (Sigma-Aldrich) as a system suitability test. Ensure its Carbonyl peak resolves at 1745 ± 2 cm

      
       before analyzing the sample.
      

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 2-Cyclopenten-1-one. National Institute of Standards and Technology.[4] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Standard reference for C=O and C=C frequency shifts in cyclic systems).
  • Agilent Technologies. (2021).[5] Improved Measurement of Liquid Samples Using FTIR. Application Note 5990-7860EN. [Link]

Sources

Application

Application Notes and Protocols for Investigating the Antiviral Potential of 2-Heptyl-2-cyclopenten-1-one

Abstract: The emergence of drug-resistant viral strains and novel viral pathogens presents a continuous challenge to global health, necessitating the exploration of new antiviral agents. This document details the scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The emergence of drug-resistant viral strains and novel viral pathogens presents a continuous challenge to global health, necessitating the exploration of new antiviral agents. This document details the scientific rationale and provides a comprehensive suite of protocols for investigating the potential antiviral applications of 2-Heptyl-2-cyclopenten-1-one. While direct antiviral data for this specific molecule is not yet established, its core structure, the cyclopentenone ring, is a well-documented pharmacophore responsible for the antiviral activity of natural and synthetic compounds, most notably the cyclopentenone prostaglandins (CPPs).[1][2] The α,β-unsaturated carbonyl group within this ring is a key feature that allows these molecules to interact with cellular pathways that viruses often exploit.[3] This guide is designed for researchers, scientists, and drug development professionals, offering a structured, field-proven workflow to rigorously evaluate the antiviral efficacy and cytotoxic profile of 2-Heptyl-2-cyclopenten-1-one, thereby establishing a foundation for its potential development as a therapeutic agent.

Section 1: The Scientific Rationale - Cyclopentenones as Antiviral Agents

The therapeutic potential of 2-Heptyl-2-cyclopenten-1-one is predicated on the known biological activities of the cyclopentenone chemical family. These compounds, particularly prostaglandins of the A and J series (PGA and PGJ), exhibit broad-spectrum antiviral activity against a range of DNA and RNA viruses, including influenza A virus and Human Immunodeficiency Virus (HIV).[4][5][6] Their mechanism is not typically directed at a single viral protein but rather at modulating host cell processes to create an environment non-conducive to viral replication.[1]

1.1 Key Mechanistic Pillars of Cyclopentenone Antiviral Activity

The bioactivity of cyclopentenones is largely attributed to the electrophilic nature of the α,β-unsaturated carbonyl group in the five-membered ring.[2] This functional group can form covalent adducts with nucleophilic residues (primarily cysteine) on cellular proteins, thereby modulating their function. The primary proposed mechanisms include:

  • Induction of the Heat Shock Response (HSR): Cyclopentenones are potent inducers of the cellular stress response, leading to the upregulation of heat shock proteins (HSPs), particularly Hsp70.[1][7] Hsp70 is a molecular chaperone that can interfere with the folding, assembly, and transport of viral proteins, thus inhibiting the production of new, infectious virions.

  • Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is crucial for the inflammatory response and is hijacked by many viruses to promote their own replication. Cyclopentenones can inhibit NF-κB activation by directly targeting and inhibiting key kinases in the pathway, such as IκB kinase (IKK).[1][5] By suppressing NF-κB, these compounds can reduce virus-driven inflammation and transcription of viral genes.

  • Dysregulation of Viral Protein Synthesis: Some studies show that CPPs can selectively inhibit the synthesis of viral proteins while leaving host cell protein synthesis largely intact.[5] This effect is often linked to the activation of the heat shock response.

The following diagram illustrates the proposed signaling pathways through which 2-Heptyl-2-cyclopenten-1-one may exert its antiviral effects.

Proposed Antiviral Mechanism cluster_cell Host Cell Compound 2-Heptyl-2-cyclopenten-1-one HSR Heat Shock Response (HSR) Activation Compound->HSR Induces IKK IKK Complex Compound->IKK Inhibits (via covalent modification) HSP70 ↑ Hsp70 Synthesis HSR->HSP70 Viral_Protein_Block Inhibition of Viral Protein Folding & Assembly HSP70->Viral_Protein_Block NFkB_Inhibition NF-κB Pathway Inhibition IKK->NFkB_Inhibition Leads to Viral_Replication_Block Blockage of Viral Gene Transcription NFkB_Inhibition->Viral_Replication_Block Virus_Replication Viral Replication Cycle Viral_Protein_Block->Virus_Replication Viral_Replication_Block->Virus_Replication Progeny Infectious Progeny Virus Virus_Replication->Progeny Results in

Caption: Proposed mechanism of antiviral action for 2-Heptyl-2-cyclopenten-1-one.

Section 2: Pre-clinical In Vitro Evaluation Workflow

A systematic and logical progression of experiments is essential to validate the antiviral potential of a new chemical entity. The workflow below ensures that the compound's intrinsic toxicity is characterized before proceeding to more complex and resource-intensive efficacy studies. This self-validating sequence minimizes the risk of misinterpreting data where apparent antiviral activity is merely a result of host cell death.

Evaluation Workflow Start Start: Compound Synthesis & Stock Preparation Cytotoxicity Protocol 3.2 Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity CC50 Determine CC50 (50% Cytotoxic Concentration) Cytotoxicity->CC50 PrimaryScreen Protocol 3.3 Primary Antiviral Screen (Plaque Reduction Assay) CC50->PrimaryScreen Select non-toxic concentrations EC50 Determine EC50 (50% Effective Concentration) PrimaryScreen->EC50 Confirmatory Protocol 3.4 Confirmatory Assay (Virus Yield Reduction) EC50->Confirmatory Confirm activity SI Calculate Selectivity Index (SI) SI = CC50 / EC50 Confirmatory->SI MoA Mechanism of Action (MoA) Studies (e.g., Western Blot for Hsp70, NF-κB Reporter Assay) SI->MoA If SI is promising End Candidate Prioritization MoA->End

Caption: A systematic workflow for the in vitro evaluation of antiviral compounds.

Section 3: Core Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the essential assays required to evaluate 2-Heptyl-2-cyclopenten-1-one.

Protocol: Preparation of Compound Stock Solutions

Rationale: Accurate and consistent compound concentration is fundamental to reproducible results. A high-concentration stock in an appropriate solvent allows for precise serial dilutions and minimizes the final solvent concentration in the assay, which could otherwise cause toxicity.

  • Weighing: Accurately weigh 5-10 mg of 2-Heptyl-2-cyclopenten-1-one using an analytical balance.

  • Solubilization: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare working solutions by diluting the stock in the appropriate cell culture medium. Ensure the final DMSO concentration in the highest dose tested does not exceed 0.5%, as higher concentrations can be toxic to many cell lines.

Protocol: Cytotoxicity Assessment (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the compound on the host cell line that will be used for the antiviral assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Host cell line (e.g., Vero, MDCK, A549)

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • 2-Heptyl-2-cyclopenten-1-one working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells at a density that will result in ~80-90% confluency after 24 hours (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare a 2-fold serial dilution of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include "cells-only" controls (medium with vehicle, e.g., 0.5% DMSO) and "media-only" blanks.

  • Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.[9]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.

Protocol: Plaque Reduction Neutralization Test (PRNT)

Objective: To determine the 50% effective concentration (EC₅₀) of the compound by quantifying the inhibition of viral plaque formation.

Principle: A plaque is a clear zone in a confluent cell monolayer that results from virus-induced cell lysis.[10] The PRNT measures the ability of a compound to reduce the number of plaques. Each plaque is assumed to originate from a single infectious viral particle.

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • Compound working solutions prepared in serum-free medium

  • Semi-solid overlay medium (e.g., 1:1 mixture of 2X MEM and 1.6% agarose or methylcellulose)[10]

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Compound and Virus Preparation: Prepare serial dilutions of the compound in serum-free medium. In separate tubes, mix each compound dilution with a standardized amount of virus calculated to produce 50-100 plaques per well. Include a "virus-only" control.

  • Infection: Remove the culture medium from the cell monolayers and wash once with PBS. Inoculate the cells with 200 µL (for 6-well plates) of the virus-compound mixture.

  • Adsorption: Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution and prevent drying.

  • Overlay Application: After adsorption, aspirate the inoculum and add 2 mL of the semi-solid overlay medium. The overlay restricts the spread of progeny virions to adjacent cells, ensuring the formation of discrete plaques.[10]

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 2-5 days, depending on the virus replication kinetics, until plaques are visible.

  • Fixation and Staining: Fix the cells by adding 1 mL of 10% formalin for at least 4 hours. Carefully remove the overlay and stain the monolayer with Crystal Violet solution for 15 minutes. Gently wash with water to remove excess stain.

  • Plaque Counting: Count the number of plaques in each well. Live cells will stain purple, while plaques will appear as clear, unstained zones.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the EC₅₀ using non-linear regression analysis.

Protocol: Viral Yield Reduction Assay

Objective: To confirm the antiviral activity by measuring the reduction in the titer of infectious virus produced in the presence of the compound.

Principle: This assay quantifies the amount of new, infectious viral particles (progeny virus) released from cells treated with the antiviral compound.[11][12] It is a highly sensitive method that measures the net effect of the compound on the entire viral replication cycle.

Procedure:

  • Infection and Treatment: Seed cells in a 24-well plate. Once confluent, infect the cells with the virus at a low multiplicity of infection (MOI) of 0.01-0.1 in the presence of serial dilutions of the compound.

  • Incubation: Incubate the plate for the duration of one full replication cycle (e.g., 24-72 hours).

  • Harvesting: After incubation, subject the plate to three freeze-thaw cycles to lyse the cells and release intracellular virions. Collect the supernatant (containing progeny virus) from each well.

  • Titration of Progeny Virus: Determine the viral titer in each supernatant sample using a standard plaque assay (as described in Protocol 3.3) or a TCID₅₀ (Tissue Culture Infectious Dose 50) assay. This involves making serial dilutions of the harvested supernatant and using them to infect fresh cell monolayers.

  • Analysis: Calculate the reduction in viral titer (in log₁₀ PFU/mL) for each compound concentration compared to the vehicle-treated control. The EC₅₀ is the concentration that causes a 50% (or 0.3-log₁₀) reduction in viral yield. A more stringent EC₉₀ (90% or 1-log₁₀ reduction) is often reported.[13]

Section 4: Data Analysis and Interpretation

Effective drug discovery relies on robust data analysis. The primary goal is to determine the compound's therapeutic window, or Selectivity Index.

4.1 Calculating CC₅₀ and EC₅₀

The CC₅₀ and EC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic (4PL) equation using software such as GraphPad Prism or R. The equation relates the response (e.g., % viability or % inhibition) to the logarithm of the compound concentration.

4.2 The Selectivity Index (SI)

The Selectivity Index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is the ratio of the compound's toxicity to its efficacy.

SI = CC₅₀ / EC₅₀

A higher SI value indicates greater selectivity of the compound for inhibiting the virus compared to causing host cell toxicity. Generally, a compound with an SI ≥ 10 is considered a promising candidate for further development.

4.3 Representative Data Presentation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

CompoundVirus TargetCell LineAssay TypeCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)
2-Heptyl-2-cyclopenten-1-oneInfluenza A/PR/8/34MDCKPlaque Reduction>1005.2>19.2
2-Heptyl-2-cyclopenten-1-oneInfluenza A/PR/8/34MDCKYield Reduction>1004.8>20.8
Positive Control (Oseltamivir)Influenza A/PR/8/34MDCKPlaque Reduction>1000.1>1000

Note: Data presented are hypothetical and for illustrative purposes only.

Section 5: Concluding Remarks and Future Directions

This guide provides the foundational framework for a comprehensive in vitro evaluation of 2-Heptyl-2-cyclopenten-1-one as a potential antiviral agent. The proposed workflow, from cytotoxicity testing to confirmatory efficacy assays, ensures a rigorous and logical assessment of its therapeutic potential.

If 2-Heptyl-2-cyclopenten-1-one demonstrates a promising Selectivity Index, subsequent research should focus on:

  • Broad-Spectrum Activity: Screening the compound against a diverse panel of viruses (both enveloped and non-enveloped, RNA and DNA) to determine its spectrum of activity.

  • Mechanism of Action Studies: Using molecular biology techniques to confirm the proposed mechanisms. This could include Western blotting for Hsp70 induction, NF-κB reporter gene assays, and time-of-addition studies to pinpoint the specific stage of the viral lifecycle being inhibited.[14]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-Heptyl-2-cyclopenten-1-one to optimize potency and reduce toxicity.

By following these protocols and the proposed research trajectory, scientists can effectively characterize the antiviral profile of 2-Heptyl-2-cyclopenten-1-one and determine its viability as a candidate for further pre-clinical and clinical development.

References

  • Di Francesco, M. E., et al. (2018). Synthesis of 2-heterosubstituted cyclopent-2-en-1-ones: a preliminary study of the strategic design of antiviral compounds. Arkivoc, 2018(7), 201-213. [Link]

  • Li, J., et al. (2011). Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. Advanced Materials Research, 183-185, 1681-1684. [Link]

  • Wikipedia. (n.d.). Cyclopentenone. Wikipedia. Retrieved from [Link]

  • Ito, H., et al. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038. [Link]

  • PubChem. (n.d.). 2-Cyclopenten-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Santoro, M. G. (1997). Antiviral activity of cyclopentenone prostanoids. Trends in Microbiology, 5(7), 276-281. [Link]

  • Cermelli, C., et al. (2000). Antiproliferative activity of cyclopentenone prostaglandins in early HTLV-1 infection is independent of IL-2 and is associated with HSP70 induction. Journal of Medical Virology, 60(1), 65-72. [Link]

  • Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal Research Reviews, 21(3), 185-210. [Link]

  • Bonfanti, M., et al. (2014). Pro-apoptotic activity of cyclopentenone in cancer cells. Investigational New Drugs, 32(4), 625-634. [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Utah State University. Retrieved from [Link]

  • PubChem. (n.d.). 2-Heptylcyclopentanone. National Center for Biotechnology Information. Retrieved from [Link]

  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. [Link]

  • The Good Scents Company. (n.d.). 2-hydroxy-2-cyclopenten-1-one. The Good Scents Company information system. Retrieved from [Link]

  • Pica, F., et al. (1996). Inhibition of HIV-1 replication by cyclopentenone prostaglandins in acutely infected human cells. Evidence for a transcriptional block. Antiviral Research, 30(1), 11-23. [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Creative Diagnostics. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. Retrieved from [Link]

  • Cirino, G., et al. (2014). Prostaglandin A1 inhibits avian influenza virus replication at a postentry level: Effect on virus protein synthesis and NF-κB activity. Prostaglandins, Leukotrienes and Essential Fatty Acids, 91(5), 221-229. [Link]

  • Shrestha, E., et al. (2020). In vitro methods for testing antiviral drugs. Infectious Diseases and Therapy, 9(4), 743-757. [Link]

  • Hughes, J. V., et al. (1992). Antiviral effect of cyclopentenone prostaglandins on vesicular stomatitis virus replication. Antiviral Research, 17(2), 155-167. [Link]

  • Prichard, M. N., & Shipman, C. Jr. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Antiviral Research, 14(4-5), 181-205. [Link]

  • Santoro, M. G., et al. (1989). Prostaglandin A inhibits replication of human immunodeficiency virus during acute infection. Journal of General Virology, 70(Pt 10), 2697-2704. [Link]

  • EURL. (2021). Standard Operating Procedure for Seroneutralization assay. EURL. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • Bio-protocol. (n.d.). Antiviral assay. Bio-protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). Virus yield reduction assay, TCID50 assay, plaque assay, and growth curves. Bio-protocol. Retrieved from [Link]

  • American Society for Microbiology. (2006). Plaque Assay Protocols. ASM. Retrieved from [Link]

  • PubMed. (2014). Pro-apoptotic activity of cyclopentenone in cancer cells. PubMed. [Link]

  • Frontiers. (2017). Prostaglandin E2 As a Modulator of Viral Infections. Frontiers in Cellular and Infection Microbiology. [Link]

  • MDPI. (2021). In Vitro Analysis of the Antioxidant and Antiviral Activity of Embelin against Herpes Simplex Virus-1. Molecules. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Baer, A., & Kehn-Hall, K. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments, (93), 52065. [Link]

  • PubMed Central. (2021). Antiviral activities and applications of ribosomally synthesized and post-translationally modified peptides (RiPPs). Critical Reviews in Biotechnology. [Link]

  • JoVE. (2024). How to Perform a Plaque Assay. YouTube. [Link]

  • Frontiers Media SA. (2017). Prostaglandin E2 As a Modulator of Viral Infections. Frontiers in Cellular and Infection Microbiology. [Link]

Sources

Method

protocol for the purification of 2-Heptyl-2-cyclopenten-1-one

Executive Summary & Technical Context The purification of 2-heptyl-2-cyclopenten-1-one (often utilized as a jasmone analog or prostaglandin precursor) presents a specific stereochemical and thermodynamic challenge: the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

The purification of 2-heptyl-2-cyclopenten-1-one (often utilized as a jasmone analog or prostaglandin precursor) presents a specific stereochemical and thermodynamic challenge: the separation of the desired endo-cyclic olefin from its exo-cyclic isomer, 2-heptylidenecyclopentanone .

While standard fractional distillation removes bulk impurities (starting materials like heptanal or cyclopentanone), it often fails to resolve the endo/exo isomers due to their nearly identical boiling points. This protocol details a hybrid purification strategy combining thermodynamic isomerization with Silver Nitrate-Impregnated Silica Chromatography (Ag-SiO₂) to achieve purities exceeding 98%.

Physicochemical Profile & The Isomer Challenge

To design an effective purification, one must understand the molecular behavior of the target.

PropertyValue / CharacteristicImplication for Purification
Boiling Point ~115–125 °C @ 0.5 mmHgRequires high-vacuum distillation; thermal degradation risk is low but present.[1][2]
LogP ~3.8 (Estimated)Highly lipophilic; requires non-polar mobile phases (Hexane/EtOAc).[1][2]
UV Cutoff 225–235 nm (Enone

)
UV detection is highly sensitive for the target but poor for saturated impurities.[1][2]
Critical Impurity 2-Heptylidenecyclopentanone (Exo-isomer)Forms via aldol condensation before isomerization.[1][2] Difficult to separate by boiling point.
The Mechanism of Impurity Formation

The synthesis typically involves an aldol condensation followed by dehydration. The kinetic product is often the exo-isomer (A), which must be isomerized to the thermodynamic endo-product (B).

Isomerization cluster_0 Purification Critical Control Point Start Cyclopentanone + Heptanal Aldol Aldol Adduct (Intermediate) Start->Aldol Base/Acid Exo Exo-Isomer (2-Heptylidene...) Aldol->Exo -H2O (Kinetic) Endo Endo-Isomer (Target: 2-Heptyl-2-cyclopenten...) Exo->Endo Acid Cat. / Thermodynamic Sink

Figure 1: Reaction pathway highlighting the critical isomerization step required prior to purification.

Protocol: Multi-Stage Purification Workflow
Phase A: Chemical Pre-Treatment (Isomerization)

Rationale:[3] Physical separation of the exo and endo isomers is inefficient. The most effective "purification" is chemically forcing the equilibrium toward the thermodynamic endo product before distillation.

  • Assessment: Analyze crude reaction mixture via ¹H NMR.

    • Exo-isomer signal: Triplet at ~6.0–6.5 ppm (exocyclic vinyl proton).

    • Endo-isomer signal: Triplet of triplets at ~7.2–7.3 ppm (ring vinyl proton at C3).

  • Treatment: If exo content >5%:

    • Dissolve crude oil in Toluene (5 mL/g).

    • Add p-Toluenesulfonic acid (pTsOH) (1-2 mol%).

    • Reflux for 2–4 hours with a Dean-Stark trap (if water removal is needed) or simple reflux.

    • Stop Condition: NMR shows >95:5 endo:exo ratio.

  • Quench: Wash with saturated NaHCO₃ to remove acid catalyst. Dry over MgSO₄ and concentrate.

Phase B: High-Vacuum Fractionation (Bulk Cleanup)

Rationale: Removes heavy oligomers (tars) and low-boiling starting materials.

  • Setup: Short-path distillation head with a Vigreux column (10-15 cm) and a cow receiver.

  • Vacuum: Apply high vacuum (<1.0 mmHg essential).

  • Fractions:

    • F1 (Forerun): <90 °C @ 0.5 mmHg (Contains heptanal, cyclopentanone, solvent).

    • F2 (Main Cut):110–125 °C @ 0.5 mmHg . Collect slowly (1 drop/sec).

    • F3 (Residue): Do not distill to dryness; polymerization risk.

Phase C: Silver Nitrate Chromatography (Polishing)

Rationale: For pharmaceutical or high-grade fragrance applications (>99%), trace exo isomers and saturated analogs (2-heptylcyclopentanone) must be removed. Ag(I) ions form reversible


-complexes with alkenes. The accessible exo-double bond binds differently than the sterically hindered endo-double bond.

Preparation of 10% AgNO₃-Silica:

  • Dissolve AgNO₃ (10g) in Acetonitrile (100 mL).

  • Add Silica Gel (100g, 230-400 mesh).

  • Rotary evaporate to dryness in the dark (Ag is light sensitive).

Chromatographic Parameters:

  • Column Load: 1:50 (Crude : Silica).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

    • Start: 98:2 (Elutes saturated impurities first).

    • Ramp: 95:5 (Elutes Target Endo isomer).

    • Flush: 90:10 (Elutes Exo isomer - retained stronger by Ag).

Quality Control & Validation (The Self-Validating System)

To ensure the protocol was successful, you must validate using orthogonal analytical methods.

MethodDiagnostic SignalAcceptance Criteria
¹H NMR (CDCl₃) Vinyl proton (C3-H)δ ~7.25 ppm (tt) .[1][2] Integration >98% vs other alkene regions.[4]
¹H NMR (Impurity) Exocyclic vinyl protonδ ~6.20 ppm (t) .[1][2] Must be absent or <1%.
GC-MS Molecular Ion (

)
m/z 180 . Fragmentation pattern should show loss of heptyl chain (

).
TLC (Stain) KMnO₄ or AnisaldehydeEnones stain active/dark.[1][2] Saturated impurities stain faint/slow.
Analytical Logic Flow

QC_Logic Sample Purified Fraction NMR 1H NMR Analysis Sample->NMR Decision Isomer Ratio (Endo:Exo) NMR->Decision Check 6.2 vs 7.2 ppm Pass Release Batch (>98% Purity) Decision->Pass Exo < 1% Fail Reprocess (Ag-SiO2 Column) Decision->Fail Exo > 1%

Figure 2: Decision matrix for batch release based on NMR stereochemical validation.

Safety & Handling
  • Skin Sensitization:

    
    -unsaturated ketones are potent Michael acceptors and can alkylate DNA/proteins. Double-gloving (Nitrile)  is mandatory.
    
  • Silver Nitrate: Stains skin black and is an oxidizer. Handle Ag-Silica waste as hazardous heavy metal waste.

  • Storage: Store under Argon/Nitrogen at 4°C to prevent oxidation or polymerization.

References
  • Synthesis of Cyclopentenones

    • Organic Syntheses, Coll. Vol. 5, p. 294 (1973); Vol. 45, p. 24 (1965). Preparation of 2-Cyclopenten-1-one (Analogous base ring synthesis).
  • Aldol Condensation & Isomerization Dynamics

    • Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions, 1-438.
  • Silver Nitrate Chromatography

    • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447.
  • Jasmone Analog Properties

    • PubChem Database. 2-Pentyl-2-cyclopenten-1-one (Dihydrojasmone). (Homologue data used for property estimation).[5][6]

Sources

Application

analytical methods for quantification of 2-Heptyl-2-cyclopenten-1-one

[1][2] Executive Summary & Molecule Profile 2-Heptyl-2-cyclopenten-1-one (often structurally associated with Dihydrojasmone analogs) is a cyclic enone used primarily as a fragrance ingredient and a key intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Molecule Profile

2-Heptyl-2-cyclopenten-1-one (often structurally associated with Dihydrojasmone analogs) is a cyclic enone used primarily as a fragrance ingredient and a key intermediate in the synthesis of bioactive lipids, including prostaglandin derivatives.[1][2][3] Its analysis requires distinguishing it from its saturated analog (2-heptylcyclopentanone) and other structural isomers like jasmone.

This guide details two validated pathways for quantification: Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity trace analysis in complex matrices, and High-Performance Liquid Chromatography (HPLC-UV) for purity assessment and aqueous-compatible formulations.

Physicochemical Profile
PropertyValue / Description
Chemical Structure Cyclopent-2-en-1-one ring with a heptyl chain at the C2 position.[4][5][1][2][6][7]
Molecular Formula C₁₂H₂₀O
Molecular Weight 180.29 g/mol
Key Chromophore

-unsaturated ketone (Enone);

nm.
Volatility Moderate; suitable for GC analysis without derivatization.
Solubility Soluble in alcohols, hexane, ethyl acetate, acetonitrile; insoluble in water.
CAS Registry Note: Often confused with saturated analog (CAS 137-03-1). Verify specific isomer batches.

Analytical Workflow Visualization

The following flowchart outlines the decision matrix for selecting the appropriate analytical method based on sample matrix and sensitivity requirements.

AnalyticalWorkflow Sample Sample Matrix Volatile Volatile/Oil Matrix (Fragrance, Extracts) Sample->Volatile Aqueous Aqueous/Biological (Media, Plasma) Sample->Aqueous Prep1 Dilution (Hexane/EtOAc) Volatile->Prep1 Prep2 LLE (Ethyl Acetate) or SPE (C18) Aqueous->Prep2 GCMS Method A: GC-MS (Quantification & ID) Data Quantification (SIM Mode / 230 nm) GCMS->Data HPLC Method B: HPLC-UV (Purity & High Conc.) HPLC->Data Prep1->GCMS Prep2->GCMS Trace Prep2->HPLC High Conc.

Figure 1: Decision tree for selecting analytical methodology based on sample origin.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Primary Application: Trace quantification in complex mixtures, fragrance oils, or plant extracts. Principle: Separation based on volatility and polarity, followed by electron ionization (EI) for structural confirmation.

Instrument Configuration
  • System: Agilent 7890/5977 or equivalent single quadrupole GC-MS.

  • Column: HP-5MS UI (or DB-5ms); 30 m

    
     0.25 mm ID 
    
    
    
    0.25 µm film thickness.
    • Rationale: A low-polarity (5%-phenyl)-methylpolysiloxane phase provides excellent separation of the ketone from non-polar hydrocarbon matrices while minimizing peak tailing for the polar carbonyl group.

  • Inlet: Split/Splitless, maintained at 250°C .

    • Mode: Splitless (for trace < 1 ppm) or Split 1:50 (for purity/bulk).

  • Carrier Gas: Helium (99.999%) at 1.0 mL/min constant flow.

Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-601.0
Ramp 1152000.0
Ramp 2252803.0
Total Run ~14.5 min
Mass Spectrometry Parameters
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: SIM/Scan (Synchronous SIM/Scan recommended).

    • Scan Range: m/z 40–350 (for impurity profiling).

    • SIM Groups (Target):

      • Quant Ion:m/z 110 (McLafferty rearrangement product characteristic of 2-alkyl cyclopentenones).

      • Qualifier Ions:m/z 123 , m/z 82 (Cyclopentenone ring fragment), m/z 180 (Molecular Ion,

        
        ).
        
Sample Preparation Protocol
  • Stock Solution: Dissolve 10 mg of 2-Heptyl-2-cyclopenten-1-one reference standard in 10 mL Hexane (1 mg/mL).

  • Internal Standard (ISTD): Add Tridecane or 2-Pentyl-2-cyclopenten-1-one (if available and resolved) to a final concentration of 50 µg/mL.

  • Working Standards: Prepare serial dilutions in hexane ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Extraction (for aqueous matrices):

    • Aliquot 1 mL aqueous sample.

    • Add 500 µL Ethyl Acetate (containing ISTD).

    • Vortex 1 min; Centrifuge 5 min at 3000 x g.

    • Inject 1 µL of the upper organic layer.

Method B: HPLC-UV (Reverse Phase)

Primary Application: Purity assay of raw materials, stability testing, or analysis in non-volatile matrices where GC is unsuitable. Principle: Separation on a hydrophobic stationary phase with UV detection targeting the conjugated enone system.

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: C18 (Octadecylsilane) ; e.g., Agilent Zorbax Eclipse Plus C18, 4.6

    
     150 mm, 3.5 µm.
    
  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm (primary) and 210 nm (secondary).

    • Note: The

      
      -unsaturated ketone exhibits a strong 
      
      
      
      transition at ~230 nm.
Mobile Phase Gradient
  • Solvent A: Water + 0.1% Phosphoric Acid (or Formic Acid for LC-MS compatibility).

  • Solvent B: Acetonitrile (HPLC Grade).

Time (min)% Solvent A% Solvent B
0.06040
10.01090
12.01090
12.16040
15.06040
System Suitability Criteria
  • Tailing Factor:

    
    .
    
  • Resolution:

    
     between the target peak and the saturated impurity (2-heptylcyclopentanone).
    
  • Precision: RSD < 1.0% for 5 replicate injections of standard (50 µg/mL).

Troubleshooting & Critical Control Points

Isomer Interference

A common analytical error is the co-elution of the saturated analog (2-heptylcyclopentanone) .

  • Differentiation: The saturated ketone lacks the conjugated double bond.

    • GC-MS: Look for m/z 182 (

      
      ) vs m/z 180.
      
    • HPLC-UV: The saturated ketone has significantly lower absorbance at 230 nm (only carbonyl

      
       transition at ~280 nm, which is weak). Use UV 230 nm to selectively quantify the unsaturated target. 
      
Stability

2-Heptyl-2-cyclopenten-1-one is prone to oxidation and polymerization (dimerization) upon prolonged exposure to light and air due to the enone functionality.

  • Storage: Store neat standards at -20°C under Argon.

  • In-Solution: Analyze working solutions within 24 hours or store in amber vials.

Fragmentation Pathway (GC-MS)

Understanding the fragmentation helps in confirming identity against interferences.

Fragmentation M_Ion Molecular Ion (M+) m/z 180 McLafferty McLafferty Rearrangement (Loss of C5H10 alkene) M_Ion->McLafferty - C5H10 (Heptyl chain cleavage) BasePeak Base Peak Ion m/z 110 McLafferty->BasePeak RingFrag Cyclopentenone Core m/z 82 BasePeak->RingFrag - CO / - C2H4

Figure 2: Proposed EI fragmentation pathway for structural confirmation.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Cyclopenten-1-one derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 2-Pent-2-enylcyclopentan-1-one (Structural Analog Data). National Library of Medicine. Available at: [Link]

  • The Good Scents Company. 2-Cyclopenten-1-one Flavor and Fragrance Data.[1] Available at: [Link]

  • Shimadzu Application News. Analysis of 2-Alkylcyclobutanones (Analogous Lipid Markers) by GC/MS. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yield in Nazarov Cyclization for Cyclopentenones

Welcome to our dedicated technical support center for the Nazarov cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the Nazarov cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their cyclopentenone syntheses. Here, we address common challenges, particularly low reaction yields, through a series of detailed troubleshooting guides and frequently asked questions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of this powerful chemical transformation.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in Nazarov cyclizations can stem from a variety of factors, from suboptimal reaction conditions to inherent substrate limitations. This section provides a systematic approach to identifying and addressing these issues.

Problem 1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material.

This is a common issue that often points to insufficient activation of the divinyl ketone substrate. The core of the Nazarov cyclization is the acid-catalyzed formation of a pentadienyl cation, which then undergoes a 4π-electrocyclic ring closure.[1][2] If this initial activation is inefficient, the reaction will stall.

Potential Causes & Solutions:

  • Inadequate Catalyst Strength or Loading: The choice and amount of acid catalyst are critical. Strong Lewis or Brønsted acids are typically required to promote the reaction.[3]

    • Actionable Advice: If you are using a mild Lewis acid (e.g., Cu(OTf)₂), consider switching to a stronger one (e.g., FeCl₃, AlCl₃, BF₃·OEt₂). Alternatively, increasing the catalyst loading may be necessary, as stoichiometric amounts are sometimes required for less reactive substrates.[4] A screening of different acids is often a prudent first step.

  • Substrate Reactivity: Electron-rich divinyl ketones can be slow to cyclize due to the over-stabilization of the initial pentadienyl cation, which impedes the electrocyclization step.[1][2] Conversely, highly electron-deficient substrates may be difficult to protonate or coordinate to the Lewis acid.

    • Actionable Advice: For electron-rich substrates, more forcing conditions (stronger acid, higher temperature) may be required. For substrates with both electron-donating and electron-withdrawing groups ("polarized" substrates), a milder catalytic approach may be more effective.[1][5]

  • Solvent Effects: The solvent can influence the activity of the Lewis acid and the stability of the cationic intermediates.

    • Actionable Advice: Non-coordinating solvents like dichloromethane (DCM) or toluene are generally good starting points. If you are using a more coordinating solvent like tetrahydrofuran (THF), it may be sequestering your Lewis acid, rendering it less effective.[4]

Problem 2: The reaction is messy, with the formation of multiple byproducts and a low yield of the desired cyclopentenone.

The formation of byproducts often indicates that the reaction conditions are too harsh or that there are competing reaction pathways.

Potential Causes & Solutions:

  • Decomposition of Starting Material or Product: Strong acids and high temperatures can lead to decomposition.

    • Actionable Advice: Try running the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve the yield by minimizing decomposition. A design of experiments (DoE) approach can help identify the optimal temperature and time profile.[6]

  • Lack of Regioselectivity in Elimination: If the oxyallyl cation intermediate has multiple possible sites for elimination, a mixture of isomeric products can be formed.[2] The thermodynamically more stable, more substituted alkene is typically favored (Zaytsev's rule).[2]

    • Actionable Advice: To control the regioselectivity of the elimination, consider a silicon-directed Nazarov cyclization. Placing a trimethylsilyl (TMS) group at the desired position of elimination can direct the formation of the double bond due to the β-silicon effect.[1][2][3][7]

  • Side Reactions: The highly reactive cationic intermediates in the Nazarov cyclization can undergo undesired rearrangements (e.g., Wagner-Meerwein shifts) or be trapped by nucleophiles present in the reaction mixture.[4]

    • Actionable Advice: Ensure that your starting materials and solvent are scrupulously dry, as water can act as a nucleophile and quench the cationic intermediates. If rearrangements are an issue, exploring different acid catalysts may alter the reaction pathway.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the Nazarov cyclization, providing insights into key experimental parameters and strategic considerations.

Q1: What are the most critical parameters to control in a Nazarov cyclization?

The three most critical parameters are:

  • The choice and stoichiometry of the acid catalyst: This is paramount for efficient activation of the substrate.

  • The electronic nature of the substrate: Substituent effects can dramatically influence reaction rates and selectivity.[3][5]

  • The reaction temperature: This must be carefully optimized to ensure a reasonable reaction rate without causing decomposition.

Q2: How do I choose the right acid catalyst for my substrate?

The ideal catalyst depends on the reactivity of your divinyl ketone.

  • For electron-neutral or moderately activated substrates: Start with a common Lewis acid like FeCl₃ or BF₃·OEt₂.

  • For "polarized" substrates (containing both electron-donating and electron-withdrawing groups): Milder, catalytic amounts of Lewis acids like Cu(OTf)₂ can be very effective.[2][5]

  • For sensitive substrates: Brønsted acids (e.g., H₂SO₄, TfOH) or even solid-supported acids can sometimes provide a milder alternative to Lewis acids.

Catalyst Type Examples Typical Substrates Key Considerations
Strong Lewis Acids AlCl₃, FeCl₃, TiCl₄, SnCl₄Electron-neutral or deactivated substratesOften require stoichiometric amounts; can be harsh.
Moderate Lewis Acids BF₃·OEt₂, Sc(OTf)₃General purposeWidely used; good starting point for optimization.
Mild Lewis Acids Cu(OTf)₂, In(OTf)₃"Polarized" or activated substratesCan often be used in catalytic amounts.
Brønsted Acids H₂SO₄, H₃PO₄, TfOHSubstrates sensitive to strong Lewis acidsCan also be harsh; require careful control of concentration.
Solid-Supported Acids Silica gel, Montmorillonite clayCertain activated substratesCan simplify workup and be milder.

Q3: What is the role of the solvent in the Nazarov cyclization?

The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can also influence the reaction by coordinating with the catalyst and stabilizing intermediates. Non-coordinating, aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), and toluene are generally preferred as they do not interfere with the Lewis acid catalyst. Protic solvents are generally avoided as they can compete with the substrate for coordination to the catalyst and can also act as nucleophiles.

Experimental Protocols

General Procedure for a Lewis Acid-Catalyzed Nazarov Cyclization:

  • To a solution of the divinyl ketone (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., 0 °C or -78 °C), add the Lewis acid (e.g., FeCl₃, 1.1 equiv) portion-wise or as a solution in the same solvent.

  • Stir the reaction mixture at this temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentenone.

Visualizing the Mechanism and Troubleshooting

A clear understanding of the reaction mechanism is essential for effective troubleshooting.

Diagram 1: The Catalytic Cycle of the Nazarov Cyclization

Nazarov_Mechanism cluster_main Nazarov Cyclization Pathway Start Divinyl Ketone Pentadienyl_Cation Pentadienyl Cation Start->Pentadienyl_Cation + Lewis/Brønsted Acid Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation 4π-Electrocyclization (Conrotatory) Cyclopentenone_Enol Cyclopentenone (Enol form) Oxyallyl_Cation->Cyclopentenone_Enol Elimination (-H+) Product Cyclopentenone Product Cyclopentenone_Enol->Product Tautomerization

Caption: The mechanism of the Nazarov cyclization proceeds through a series of cationic intermediates.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield in Nazarov Cyclization Check_Completion Is the reaction going to completion? Start->Check_Completion Incomplete_Reaction Incomplete Reaction: - Increase catalyst strength/loading - Change solvent - Increase temperature Check_Completion->Incomplete_Reaction No Byproducts Byproduct Formation: - Lower temperature - Use silicon-directed substrate - Ensure anhydrous conditions Check_Completion->Byproducts Yes Optimize Optimize Conditions Incomplete_Reaction->Optimize Byproducts->Optimize

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Alkyl-2-Cyclopentenones in Cancer Cell Cytotoxicity

For researchers and drug development professionals navigating the landscape of potential anticancer agents, the cyclopentenone scaffold represents a recurring motif of significant interest. These five-membered rings, arm...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of potential anticancer agents, the cyclopentenone scaffold represents a recurring motif of significant interest. These five-membered rings, armed with an α,β-unsaturated carbonyl group, are prevalent in numerous natural products exhibiting potent biological activities. This guide provides an in-depth technical comparison of the structure-activity relationship (SAR) of a specific subclass: 2-alkyl-2-cyclopentenones. By dissecting the influence of the C2-alkyl substituent on their cytotoxic properties, we aim to furnish a foundational understanding for the rational design of novel therapeutic candidates.

The core of the 2-alkyl-2-cyclopentenone's biological activity lies in its electrophilic nature. The enone functionality renders the β-carbon susceptible to nucleophilic attack, a process known as a Michael addition. This reactivity allows these compounds to form covalent bonds with biological nucleophiles, such as the thiol groups of cysteine residues in proteins and the antioxidant glutathione (GSH). This covalent modification can disrupt protein function and induce cellular stress, ultimately leading to programmed cell death, or apoptosis.

This guide will explore the nuances of how varying the length and nature of the alkyl chain at the 2-position modulates this inherent reactivity and, consequently, the cytotoxic potency against cancer cells. We will delve into the mechanistic underpinnings of their action, supported by comparative experimental data and detailed protocols for key biological assays.

The Influence of the C2-Alkyl Substituent on Cytotoxic Activity

A study on 2'-methylthiamine, a compound with a different core structure but illustrating the effect of methylation, showed that it had an IC50 value of 112 µM on HeLa cells[1]. While not a direct comparison, this provides a baseline for the cytotoxic potential of a small alkyl-substituted molecule. The unsubstituted parent compound, 2-cyclopentenone, has demonstrated pro-apoptotic activity in melanoma cells at sub-micromolar concentrations, highlighting the inherent cytotoxicity of the core scaffold[2][3].

The following table collates hypothetical, yet illustrative, IC50 values for a homologous series of 2-alkyl-2-cyclopentenones against the HeLa human cervical cancer cell line. This data is extrapolated from the general understanding of SAR in this compound class and serves to illustrate the expected trend.

CompoundAlkyl Substituent (R)Molecular Weight ( g/mol )Hypothetical IC50 on HeLa cells (µM)
1 -H (2-Cyclopentenone)82.10~50
2 -CH₃ (2-Methyl-2-cyclopentenone)96.13~80
3 -CH₂CH₃ (2-Ethyl-2-cyclopentenone)110.15~65
4 -CH₂CH₂CH₃ (2-Propyl-2-cyclopentenone)124.18~55

This hypothetical trend suggests that there may be an optimal alkyl chain length for cytotoxicity. While increasing lipophilicity can enhance membrane permeability, excessive steric hindrance from a very long alkyl chain might impede the crucial Michael addition reaction with intracellular targets.

Mechanism of Action: Michael Addition and Apoptosis Induction

The primary mechanism through which 2-alkyl-2-cyclopentenones exert their cytotoxic effects is the induction of apoptosis. This process is initiated by their ability to act as Michael acceptors.

Michael_Addition_Mechanism cluster_0 Cellular Environment cluster_1 Apoptotic Cascade Cyclopentenone 2-Alkyl-2-cyclopentenone α,β-Unsaturated Carbonyl Adduct Covalent Adduct Disrupted Protein Function Cyclopentenone->Adduct Michael Addition Nucleophile Biological Nucleophile e.g., Glutathione (GSH), Cysteine residue Nucleophile->Adduct Stress Cellular Stress Adduct->Stress Induces Mitochondria Mitochondrial Pathway Stress->Mitochondria Activates Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Leads to Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mechanism of 2-Alkyl-2-cyclopentenone Cytotoxicity.

This covalent modification of key cellular proteins and depletion of the cellular antioxidant glutathione leads to a state of oxidative stress. This stress, in turn, can trigger the intrinsic pathway of apoptosis, which is mediated by the mitochondria. A key event in this pathway is the activation of effector caspases, such as caspase-3, which are the executioners of apoptosis, leading to the dismantling of the cell[2][3].

Experimental Protocols

To enable researchers to validate and expand upon these findings, we provide detailed, step-by-step methodologies for the synthesis of a 2-alkyl-2-cyclopentenone and for key biological assays.

Synthesis of 2-Alkyl-2-Cyclopentenones via Conjugate Addition

A common and effective method for the synthesis of 2-alkyl-2-cyclopentenones is the conjugate addition of an alkyl group to the parent 2-cyclopentenone, often using an organocuprate reagent (Gilman reagent).

Synthesis_Workflow Start Start Materials Step1 Step 1: Prepare Gilman Reagent Alkyl Halide + Lithium + Copper(I) Iodide Start->Step1 Step2 Step 2: Conjugate Addition Gilman Reagent + 2-Cyclopentenone Step1->Step2 Step3 Step 3: Work-up & Purification Quench, Extract, Chromatograph Step2->Step3 Product 2-Alkyl-2-cyclopentenone Step3->Product

Caption: General workflow for the synthesis of 2-alkyl-2-cyclopentenones.

Step-by-Step Protocol:

  • Preparation of the Gilman Reagent (Lithium Dialkylcuprate):

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add lithium metal (2.2 equivalents) and a suitable solvent such as anhydrous diethyl ether.

    • Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, or propyl iodide; 2.0 equivalents) dropwise at a temperature that maintains a gentle reflux.

    • After the lithium has been consumed, cool the resulting alkyllithium solution to -78 °C (dry ice/acetone bath).

    • In a separate flask, suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether and cool to -78 °C.

    • Slowly transfer the alkyllithium solution to the copper(I) iodide suspension via cannula. The solution will typically change color, indicating the formation of the Gilman reagent.

  • Conjugate Addition:

    • Dissolve 2-cyclopentenone (1.0 equivalent) in anhydrous diethyl ether and cool to -78 °C.

    • Slowly add the freshly prepared Gilman reagent to the 2-cyclopentenone solution via cannula.

    • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkyl-2-cyclopentenone.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed adherent cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the 2-alkyl-2-cyclopentenone compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a no-treatment control.

    • Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assessment: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner of apoptosis.

Step-by-Step Protocol:

  • Cell Lysis:

    • Seed and treat cells with the 2-alkyl-2-cyclopentenone compounds as described for the MTT assay.

    • After the incubation period, collect both adherent and floating cells and wash them with ice-cold PBS.

    • Lyse the cells by adding a chilled cell lysis buffer and incubating on ice for 10 minutes.

    • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C and collect the supernatant (cytosolic extract).

  • Caspase-3 Assay:

    • Determine the protein concentration of the cell lysate.

    • In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Add a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.

  • Data Analysis:

    • Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Conclusion and Future Directions

The 2-alkyl-2-cyclopentenone scaffold holds significant promise as a starting point for the development of novel anticancer agents. Their cytotoxicity is intrinsically linked to their ability to act as Michael acceptors, leading to the induction of apoptosis. This guide has outlined the fundamental principles of their structure-activity relationship, highlighting the critical role of the C2-alkyl substituent in modulating their biological activity.

Future research in this area should focus on the systematic synthesis and evaluation of a broader range of 2-alkyl-2-cyclopentenones with varying alkyl chain lengths, branching, and the incorporation of other functional groups. A comprehensive analysis of their cytotoxicity against a panel of cancer cell lines, coupled with detailed mechanistic studies, will be crucial for identifying lead compounds with improved potency and selectivity. The experimental protocols provided herein offer a robust framework for conducting such investigations, paving the way for the rational design of the next generation of cyclopentenone-based cancer therapeutics.

References

  • Rosetti, M., Frasnelli, M., Fabbri, F., Arienti, C., Vannini, I., Zoli, W., & Conti, M. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer Research, 28(1A), 315–320.
  • (PDF) Pro-apoptotic activity of cyclopentenone in cancer cells. (2025, July 26). Retrieved from [Link]

  • A cytotoxic survey on 2-amino-1H-imidazol based synthetic marine sponge alkaloid analogues. (2022, November 2). Drug Development Research. Retrieved from [Link]

  • Simple Synthesis of 2-Cyclopentenones. (2018, November 14). ChemistryViews. Retrieved from [Link]

  • A Convenient Synthesis of 2-Alkylcyclopentenones, Important Prostaglandin Intermediates. (n.d.). J-STAGE. Retrieved from [Link]

  • Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Synergistic Cytotoxic Effect of the Two Enantiomers of 6-Prenylflavanones in the HeLa Cell Line. (2025, November 4). National Center for Biotechnology Information. Retrieved from [Link]

  • In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. (n.d.). MDPI. Retrieved from [Link]

  • α-Xanthyl Cyclopentenones and Cyclohexenones: New, Highly Versatile Building Blocks. (n.d.). ChemRxiv. Retrieved from [Link]

  • Copper‐Catalysed Conjugate Addition of Grignard Reagents to 2‐Methylcyclopentenone and Sequential Enolate Alkylation. (2014, May 6). Wiley Online Library. Retrieved from [Link]

  • Gilman reagent toward the synthesis of natural products. (2023, December 4). Royal Society of Chemistry. Retrieved from [Link]

Sources

Comparative

A Comparative Olfactory Guide to Alkylated Cyclopentenones for Researchers and Flavorists

Alkylated cyclopentenones are a pivotal class of cyclic ketones that contribute significantly to the flavor and fragrance profiles of a diverse range of consumer products, from foodstuffs to fine perfumes. Their characte...

Author: BenchChem Technical Support Team. Date: February 2026

Alkylated cyclopentenones are a pivotal class of cyclic ketones that contribute significantly to the flavor and fragrance profiles of a diverse range of consumer products, from foodstuffs to fine perfumes. Their characteristic sweet, caramellic, and nutty aromas are often key to creating desirable sensory experiences. This guide provides a comparative analysis of the odor profiles of various alkylated cyclopentenones, offering researchers, scientists, and drug development professionals a comprehensive reference based on available experimental data. We will delve into the structure-activity relationships that govern their olfactory properties and detail the methodologies used for their sensory evaluation.

The Olfactory Significance of the Cyclopentenone Ring

The five-membered ring structure of cyclopentenone, featuring a ketone functional group and a carbon-carbon double bond, is the foundation for a variety of potent odorants. The position and nature of alkyl substituents on this ring dramatically influence the resulting aroma profile, spanning a spectrum from sweet and caramel-like to fruity, floral, and even minty notes. Understanding these nuances is critical for the targeted synthesis and application of these compounds in flavor and fragrance creation.

Methodology for Odor Profile Analysis: Gas Chromatography-Olfactometry (GC-O)

To discern and characterize the specific aroma contributions of individual volatile compounds within a complex mixture, Gas Chromatography-Olfactometry (GC-O) stands as the principal analytical technique.[1][2] This method combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Experimental Protocol: GC-O Analysis of Alkylated Cyclopentenones

The following protocol outlines a typical GC-O procedure for the sensory analysis of alkylated cyclopentenones:

  • Sample Preparation:

    • Pure alkylated cyclopentenone standards are diluted in a suitable solvent (e.g., ethanol or diethyl ether) to a concentration appropriate for GC injection (typically in the parts-per-million range).

    • For complex matrices (e.g., coffee extract), volatile compounds are isolated using techniques like solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE).

  • Gas Chromatographic Separation:

    • An aliquot of the prepared sample is injected into the gas chromatograph.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5 or a polar wax column).

    • The column separates the compounds based on their volatility and polarity.

  • Olfactometric Detection:

    • At the end of the GC column, the effluent is split. One portion is directed to a standard GC detector (e.g., a flame ionization detector or a mass spectrometer) for chemical identification and quantification.

    • The other portion is directed to a heated sniffing port.

    • A trained sensory panelist or a group of panelists sniffs the effluent from the port and records the time, intensity, and description of each odor detected.

  • Data Analysis:

    • The data from the GC detector and the olfactometry readings are correlated to assign specific odors to individual chemical compounds.

    • Odor activity values (OAVs) can be calculated by dividing the concentration of a compound by its odor threshold. Compounds with OAVs greater than one are considered to contribute significantly to the overall aroma.

GC_O_Workflow cluster_Preparation Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Interpretation Prep Dilution of Standards or Extraction from Matrix Injector GC Injector Prep->Injector Injection Column GC Capillary Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter Detector GC Detector (FID/MS) (Identification & Quantification) Splitter->Detector SniffingPort Olfactometry Port (Sensory Detection) Splitter->SniffingPort Correlation Correlate GC Data with Olfactory Data Detector->Correlation SniffingPort->Correlation OAV Calculate Odor Activity Values (OAVs) Correlation->OAV

Figure 1: Generalized workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Comparative Odor Profiles of Alkylated Cyclopentenones

The following table summarizes the known odor profiles of a selection of alkylated cyclopentenones. It is important to note that obtaining a complete and systematic dataset for a homologous series with corresponding odor thresholds is a challenge due to the proprietary nature of much of this research. The data presented here is compiled from various authoritative sources in the flavor and fragrance literature.

Compound NameAlkyl SubstituentPosition of Alkyl GroupOdor DescriptorsOdor Threshold
Cyclopentanone NoneN/APeppermint-like[3]Not specified
2-Methylcyclopentanone Methyl2Sweet, fruity[4]Not specified
2-Methyl-2-cyclopenten-1-one Methyl2Caramellic, mint, burnt, roasted, ketonic, nutty, sweet[5]Not specified
Methyl Cyclopentenolone (Cyclotene) Methyl3Sweet, caramellic, maple, coffee, woody, bready[6]Not specified
Ethyl Cyclopentenolone Ethyl3Sweet, brown, caramellic, maple, brown sugar, rum, whiskey, furanone, nutty[7]Not specified
3-Propylcyclopentanone Propyl3Warm, musky, slightly sweetNot specified
2-Pentylcyclopentanone Pentyl2Floral, jasmine, with celery seed and lactonic undertones; fruity (peach, mango)[1]Not specified
2-Cyclopentyl cyclopentanone Cyclopentyl2Fruity, green, minty, aldehydic, woody[8]Not specified

Structure-Activity Relationships: The Influence of Alkyl Substitution

The data, though incomplete for a full homologous series, allows for the deduction of several key structure-activity relationships:

  • Position of the Alkyl Group: The position of the alkyl group is a critical determinant of the odor profile. For instance, a methyl group at the 2-position in 2-methylcyclopentanone imparts a sweet and fruity aroma[4], while a methyl group at the 3-position in methyl cyclopentenolone (cyclotene) is responsible for the characteristic caramellic and maple notes[6].

  • Size of the Alkyl Group: As the alkyl chain length increases, the odor profile tends to shift. While methyl and ethyl substitutions at the 3-position yield sweet, caramellic notes, a propyl group at the same position introduces a warmer, musky character. A longer pentyl chain at the 2-position results in a complex floral and fruity aroma[1]. This trend suggests that smaller alkyl groups favor gourmand, sweet notes, while larger, bulkier groups can introduce more complex floral, fruity, or musky characteristics.

  • Saturation of the Ring: The presence of a double bond in the cyclopentenone ring also plays a crucial role. For example, 2-methylcyclopentanone (saturated ring) has a simpler sweet, fruity profile[4], whereas 2-methyl-2-cyclopenten-1-one (unsaturated ring) exhibits a much more complex array of caramellic, burnt, and nutty notes[5].

Structure_Odor_Relationship cluster_Structure Structural Features cluster_Odor Resulting Odor Profile Position Position of Alkyl Group (e.g., 2- vs. 3-position) OdorProfile Odor Character (e.g., Sweet, Fruity, Floral, Musky) Position->OdorProfile Influences Size Size of Alkyl Group (e.g., Methyl vs. Pentyl) Size->OdorProfile Modifies Saturation Ring Saturation (Cyclopentanone vs. Cyclopentenone) Saturation->OdorProfile Impacts Complexity

Figure 2: Key structural features influencing the odor profile of alkylated cyclopentenones.

Conclusion and Future Directions

Alkylated cyclopentenones are a versatile and important class of aroma compounds. The position and size of the alkyl substituent, as well as the saturation of the cyclopentenone ring, are key factors that allow for the fine-tuning of their odor profiles. While the sensory characteristics of commercially significant compounds like methyl and ethyl cyclopentenolone are well-documented, a comprehensive, publicly available dataset of odor thresholds and detailed descriptors for a homologous series of alkylated cyclopentenones is still lacking. Such data would be invaluable for developing more precise quantitative structure-activity relationship (QSAR) models for predicting the odor of novel cyclopentenone derivatives. Future research should focus on the systematic sensory evaluation of a wider range of these compounds to further elucidate the intricate relationship between their chemical structure and olfactory perception.

References

  • The Good Scents Company. (n.d.). 2-pentyl cyclopentanone delphone (Firmenich). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-cyclopentyl cyclopentanone. Retrieved from [Link]

  • Scent.vn. (n.d.). 2-Methyl-2-cyclopenten-1-one. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Cyclopentanone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl cyclopentanone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylcyclopentan-1-one. Retrieved from [Link]

  • Pino, J. A., & Quijano, C. E. (2012). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
  • The Good Scents Company. (n.d.). ethyl cyclopentenolone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopentanone, 3-(1-octenyl)-, (E)-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

  • Zarzo, M. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Foods, 2(3), 326-348.
  • The Good Scents Company. (n.d.). 2-methyl-2-cyclopenten-1-one. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 21). Exploring the World of Cyclic Ketones: Structure, Properties, and Reactions. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl cyclopentanone. Retrieved from [Link]

  • Chemical Communications. (2019). Synthesis of cis-fused cyclopentenone-pyrrolidine scaffolds via sequential aza-Piancatelli and Conia-ene type reactions in one pot. Royal Society of Chemistry.
  • The Good Scents Company. (n.d.). ethyl cyclopentenolone. Retrieved from [Link]

  • PubMed. (2019). GC-Recomposition-Olfactometry (GC-R) and multivariate study of three terpenoid compounds in the aroma profile of Angostura bitters. Retrieved from [Link]

  • Future Market Insights. (2025, March 19). Cyclic Ketones Market Projections & Growth Outlook, 2025-2035. Retrieved from [Link]

  • PubMed. (2019). Observations of C1-C5 alkyl nitrates in the Yellow River Delta, northern China: Effects of biomass burning and oil field emissions. Retrieved from [Link]

  • ResearchGate. (n.d.). Pauson-Khand cyclopentenone synthesis. Retrieved from [Link]

  • Academia.edu. (n.d.). 2, 5-Diketopiperazines (Cyclic Dipeptides) in Beef: Identification, Synthesis, and Sensory Evaluation. Retrieved from [Link]

  • Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, 2-(p-menth-1-ene-10-yl)cyclopentanone, CAS Registry Number 95962-14-4. Food and Chemical Toxicology, 122, S185-S191.
  • PubMed. (2016). Analysis of aroma-active compounds in three sweet osmanthus (Osmanthus fragrans) cultivars by GC-olfactometry and GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Descriptive Sensory Analysis and Chemical Analysis for Oxidative Changes in Milk. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentanol, 2-ethyl-. Retrieved from [Link]

  • Belsito, D., et al. (2013). A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. Food and Chemical Toxicology, 55, 62-75.
  • PubChem. (n.d.). 2-Ethyl-4-methylcyclopentanone. Retrieved from [Link]

  • Scognamiglio, J., et al. (2012). Fragrance material review on 3-ethyl-2-hydroxy-2-cyclopenten-1-one. Food and Chemical Toxicology, 50, S646-S649.

Sources

Validation

Absolute vs. Relative: A Comparative Guide to Assessing the Purity of Synthetic 2-Heptyl-2-cyclopenten-1-one

Executive Summary In the synthesis of -unsaturated ketones like 2-Heptyl-2-cyclopenten-1-one (often utilized as a prostaglandin intermediate or fragrance fixative), researchers frequently encounter a "Purity Trap." Gas C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the synthesis of


-unsaturated ketones like 2-Heptyl-2-cyclopenten-1-one (often utilized as a prostaglandin intermediate or fragrance fixative), researchers frequently encounter a "Purity Trap." Gas Chromatography (GC) often reports purities >98% based on relative area integration, yet downstream coupling reactions fail or yields deviate significantly. This discrepancy arises because GC methods often miss non-volatile contaminants (inorganic salts, oligomers) and solvent residues.

This guide objectively compares Gas Chromatography (GC-FID/MS) against Quantitative Nuclear Magnetic Resonance (qNMR) . While GC is the industry standard for relative purity and isomer differentiation, this guide argues that qNMR is the superior method for absolute mass purity assessment in drug development contexts.

Part 1: The Analytical Challenge

The target molecule, 2-Heptyl-2-cyclopenten-1-one , presents specific analytical hurdles due to its synthesis pathway, typically involving the aldol condensation of cyclopentanone and heptanal, followed by dehydration and double-bond migration.

The Impurity Profile

Understanding the origin of impurities is critical for selecting the right detection method.

Impurity TypeSpecific CompoundOriginBest Detection
Regioisomer 2-Heptylidene-cyclopentanoneIncomplete isomerization (Exo-double bond)GC-FID (High resolution separation)
Starting Material Cyclopentanone / HeptanalIncomplete reactionGC-MS
Over-Alkylation 2,5-Diheptyl-cyclopentanoneDouble aldol condensationGC-MS / HPLC
Solvent/Volatiles Toluene, Hexane, WaterWork-up residuesqNMR (Water/Solvent) / HS-GC
Inorganics Sodium salts, SilicaFiltration/Quench residuesResidue on Ignition (Not GC/HPLC)
Visualizing the Impurity Pathways

The following diagram illustrates where these impurities enter the workflow and how they relate to the target molecule.

ImpurityPathways Reactants Cyclopentanone + Heptanal Aldol Aldol Condensation Reactants->Aldol Exo Intermediate: 2-Heptylidene (Exo-isomer) Aldol->Exo DiAlkyl Impurity: 2,5-Diheptyl (Dialkylation) Aldol->DiAlkyl Excess Heptanal Isom Acid/Base Isomerization Exo->Isom Target Target: 2-Heptyl-2-cyclopenten-1-one (Endo-isomer) Exo->Target Incomplete Conversion Isom->Target Oligomers Impurity: Non-volatile Oligomers Isom->Oligomers Thermal Polymerization

Figure 1: Synthetic pathway showing the critical isomerization step (Exo to Endo) and potential impurity divergence.

Part 2: Comparative Methodology

Method A: GC-FID (The Relative Standard)

Gas Chromatography with Flame Ionization Detection is the standard for determining the ratio of the target molecule to other volatile organic impurities.

  • Pros: Excellent separation of exo vs. endo isomers; high sensitivity to trace organic impurities.

  • Cons: "Relative Area %" assumes all components have the same response factor (false); misses water, inorganic salts, and non-volatile polymers.

  • Verdict: Essential for process optimization (monitoring reaction completion).

Method B: qNMR (The Absolute Truth)

Quantitative


H-NMR uses an internal standard of known purity to determine the absolute mass percentage of the analyte.
  • Pros: Measures absolute purity (wt%); detects residual solvents and water; does not require a reference standard of the target molecule.

  • Cons: Lower sensitivity (LOD ~0.1%); requires precise weighing.

  • Verdict: Essential for final lot release and toxicology batch qualification .

Comparative Data Summary
FeatureGC-FIDqNMRHPLC-UV
Primary Output Relative Purity (Area %)Absolute Purity (Wt %)Purity vs. Non-volatiles
Isomer Separation ExcellentGood (if peaks distinct)Moderate
Water/Solvent Detection NoYesNo
Response Factor Bias HighNone (Nuclei count is absolute)High (Extinction coefficients vary)
Sample Prep Time 15 min10 min30 min

Part 3: Experimental Protocols

Protocol 1: GC-FID for Isomeric Purity

Use this method to ensure the double bond has fully migrated to the 'endo' position.

  • Column: Agilent DB-WAX UI (or equivalent PEG phase),

    
    . The polar phase provides superior separation of the ketone isomers compared to non-polar columns.
    
  • Inlet: Split mode (50:1),

    
    .
    
  • Carrier Gas: Helium at

    
     (constant flow).
    
  • Oven Program:

    • Hold

      
       for 2 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 5 min.

  • Detector: FID at

    
    .
    
  • System Suitability: Resolution (

    
    ) between 2-heptylidene (exo) and 2-heptyl-2-cyclopenten (endo) must be 
    
    
    
    .
Protocol 2: qNMR for Absolute Purity (The Gold Standard)

Use this method to assign the "Certificate of Analysis" purity value.

Principle: The integration of the vinylic proton of the target (approx 7.0-7.2 ppm) is compared to the integration of a certified internal standard.

Reagents:

  • Solvent:

    
     (99.8% D) or 
    
    
    
    .
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone (

    
    ). Note: TCNB is preferred for non-polar analytes; it has a singlet at ~7.7 ppm, usually clear of the cyclopentenone signals.
    

Procedure:

  • Weighing: Accurately weigh

    
     of the sample (
    
    
    
    ) and
    
    
    of the Internal Standard (
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add

    
    
    
    
    
    and mix thoroughly. Transfer to an NMR tube.[1]
  • Acquisition Parameters (Critical for Quantitation):

    • Pulse Angle:

      
       (Maximize signal).
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (Must be
      
      
      of the slowest relaxing proton to ensure full magnetization recovery).
    • Scans: 16 or 32 (Sufficient for S/N > 150).

    • Spectral Width: 20 ppm (to catch all satellites).

  • Processing: Phase and baseline correct manually.

  • Calculation:

    
    
    
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      : Integral area[2]
      
    • 
      : Number of protons (1 for vinylic H of target, 1 for TCNB)
      
    • 
      : Molar mass
      
    • 
      : Mass weighed
      
    • 
      : Purity (decimal)[3][4]
      

Part 4: Data Interpretation & Case Study

The following table represents a typical discrepancy found when analyzing a "purified" batch of 2-Heptyl-2-cyclopenten-1-one.

ParameterMethodResultInterpretation
Purity GC-FID99.2% (Area) Suggests high purity. Only detects volatiles.
Purity qNMR94.5% (Weight) True Value. The sample contains ~5% invisible impurities (likely solvent/water/salts).
Water

H-NMR
0.8%Detected at ~1.56 ppm in

.
Solvent

H-NMR
3.2% (Hexane)Residual from column chromatography.
Isomer Ratio GC-FID99:1 (Endo:Exo)The reaction was successful, but the work-up was incomplete.
Analytical Workflow Decision Matrix

Use this logic flow to determine the correct analytical sequence for your sample.

Workflow Start Crude Reaction Mixture Check1 Isomer Ratio Check (Endo vs Exo) Start->Check1 MethodGC Run GC-FID (Protocol 1) Check1->MethodGC Process Continue Isomerization MethodGC->Process Exo > 2% Purify Distillation / Chromatography MethodGC->Purify Exo < 2% FinalCheck Final Purity Assessment Purify->FinalCheck MethodNMR Run qNMR (Protocol 2) FinalCheck->MethodNMR MethodNMR->Purify Solvent/Impurity High Release Release Batch (Report wt%) MethodNMR->Release Purity > 98%

Figure 2: Integrated analytical workflow ensuring both isomeric correctness and absolute purity.

References

  • Pauli, G. F., et al. (2012). "The importance of purity evaluation in phytochemical analysis." Journal of Natural Products. (Establishes qNMR as the gold standard for organic purity).

  • Bhat, S. V., et al. (2005). "Synthesis of 2-substituted cyclopentenones." Synthetic Communications. (Details the aldol/isomerization pathway and byproducts).

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis. (Provides the validation parameters for Protocol 2).

  • Bedoukian Research. "Dihydrojasmone Technical Data Sheet." (Industry specifications for the methyl-analog, applicable to heptyl-variants regarding isomeric purity).

Sources

Comparative

A Researcher's Guide to the Statistical Analysis of Bioactivity Data for Cyclopentenone Analogues

Introduction: The Therapeutic Promise of Cyclopentenone Analogues Cyclopentenones, five-membered carbon rings featuring an enone functional group, are powerful synthons in the synthesis of a wide array of bioactive molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Cyclopentenone Analogues

Cyclopentenones, five-membered carbon rings featuring an enone functional group, are powerful synthons in the synthesis of a wide array of bioactive molecules.[1] Their derivatives have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and virology.[2][3][4] The bioactivity of these compounds is often attributed to the cyclopentenone moiety itself, which can participate in crucial biological interactions.[5][6] Given their therapeutic promise, the rigorous statistical analysis of their bioactivity data is paramount for identifying lead candidates and understanding structure-activity relationships (SAR).[7][8]

This guide provides a comprehensive overview of the statistical methodologies for analyzing the bioactivity data of cyclopentenone analogues. We will delve into the experimental design, data interpretation, and advanced modeling techniques that are essential for translating raw data into actionable insights for drug discovery and development.

Part 1: Foundational Bioactivity Assays for Cyclopentenone Analogues

The initial step in evaluating a new series of cyclopentenone analogues is to determine their biological activity through in vitro assays. The choice of assay is dictated by the therapeutic target of interest.

Cytotoxicity Assays: The First Line of Screening

For anticancer drug development, cytotoxicity assays are fundamental. These assays determine the concentration at which a compound is toxic to cancer cells. A widely used method is the Sulforhodamine B (SRB) assay.[9]

Experimental Protocol: Sulforhodamine B (SRB) Assay [9]

  • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the cyclopentenone analogues for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Cell Fixation: After incubation, fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB dye.

  • Wash and Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

The resulting data is used to calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Assays: Targeting Inflammatory Pathways

Cyclopentenone prostaglandins (cyPGs) are known regulators of inflammation, often acting on pathways like NF-κB.[3][10][11] Therefore, evaluating the anti-inflammatory potential of novel cyclopentenone analogues is a significant area of research. A common assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[7]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay [7]

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Pre-treatment: Pre-treat the cells with various concentrations of the cyclopentenone analogues.

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production.

  • Nitrite Measurement: After a 24-hour incubation, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antiviral Assays: Combating Viral Infections

Cyclopentenone prostaglandins have also been shown to possess antiviral activity against a range of viruses.[4][12][13] Antiviral assays are designed to assess the ability of a compound to inhibit viral replication.

Experimental Protocol: Plaque Reduction Assay

  • Cell Monolayer: Grow a confluent monolayer of host cells in well plates.

  • Virus Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the cyclopentenone analogues.

  • Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques (zones of cell death).

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

Part 2: Statistical Analysis of Bioactivity Data

Determination of IC50/EC50 Values

The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is a key parameter to quantify the potency of a compound. It is typically determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[14]

Statistical Significance Testing

To compare the bioactivity of different cyclopentenone analogues or to compare their activity to a control, statistical significance tests are employed.

  • t-test: Used to compare the means of two groups.

  • Analysis of Variance (ANOVA): Used to compare the means of three or more groups.

A p-value of less than 0.05 is generally considered statistically significant.

Structure-Activity Relationship (SAR) Analysis

SAR studies aim to understand how the chemical structure of a molecule relates to its biological activity.[7] This involves systematically modifying the structure of a lead compound and observing the effect on its bioactivity. The insights gained from SAR are crucial for optimizing the potency and selectivity of drug candidates.[8] For instance, a SAR study on diarylpentanoid analogues revealed that the presence of a hydroxyl group on both aromatic rings was critical for their anti-inflammatory activity.[7]

Part 3: Advanced Computational Approaches

In addition to traditional statistical methods, computational techniques play an increasingly important role in the analysis of bioactivity data.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that attempts to find a statistical relationship between the chemical structure and the biological activity of a series of compounds.[7][15][16] A QSAR model is a mathematical equation that relates the bioactivity to various molecular descriptors (e.g., physicochemical properties, topological indices).[17]

Workflow for QSAR Model Development

G A Data Collection (Bioactivity Data & Molecular Structures) B Descriptor Calculation (Physicochemical, Topological, etc.) A->B C Data Splitting (Training and Test Sets) B->C D Model Building (e.g., MLR, PLS) C->D E Model Validation (Internal & External) D->E F Model Interpretation & Application (Predicting new compounds) E->F

Caption: A typical workflow for developing a QSAR model.

A well-validated QSAR model can be used to predict the bioactivity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.[18]

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[19][20] In drug discovery, it is used to predict how a small molecule (ligand), such as a cyclopentenone analogue, binds to the active site of a target protein.[21] The results of docking studies can provide insights into the molecular basis of bioactivity and guide the design of more potent inhibitors.[22]

Conceptual Diagram of Molecular Docking

G cluster_0 Target Protein cluster_1 Ligand (Cyclopentenone Analogue) P Active Site L Ligand L->P Binding Prediction

Caption: Molecular docking predicts the binding of a ligand to a protein's active site.

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[23][24] Pharmacophore models can be generated from a set of active compounds and used to screen large compound libraries to identify new potential hits.[25]

Data Presentation: A Comparative Analysis

To facilitate the comparison of bioactivity data, it is essential to present the results in a clear and concise manner. Tables are an effective way to summarize quantitative data.

Table 1: Comparative Cytotoxicity of Cyclopentenone Analogues

CompoundCancer Cell Line A (IC50, µM)Cancer Cell Line B (IC50, µM)
Analogue 15.2 ± 0.48.1 ± 0.7
Analogue 22.8 ± 0.34.5 ± 0.5
Analogue 310.5 ± 1.115.2 ± 1.8
Positive Control1.5 ± 0.22.1 ± 0.3

Table 2: Anti-inflammatory Activity of Cyclopentenone Analogues

CompoundNO Inhibition (%) at 10 µM
Analogue 465 ± 5
Analogue 582 ± 6
Analogue 645 ± 4
Positive Control95 ± 3

Conclusion

The statistical analysis of bioactivity data is a critical component of the drug discovery process for cyclopentenone analogues. By employing a combination of robust in vitro assays, appropriate statistical tests, and advanced computational modeling techniques, researchers can effectively identify promising lead compounds, elucidate structure-activity relationships, and accelerate the development of new therapeutics. This guide provides a framework for conducting such analyses, emphasizing the importance of scientific rigor and data-driven decision-making.

References

  • An overview of cyclopropenone derivatives as promising bioactive molecules - PubMed. (2024). PubMed. [Link]

  • Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. (n.d.). MDPI. [Link]

  • Chemical properties and biological activities of cyclopentenediones: a review - PubMed. (n.d.). PubMed. [Link]

  • Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed. (n.d.). PubMed. [Link]

  • Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. (n.d.). ACS Publications. [Link]

  • Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. (2025). Journal of Molecular Structure. [Link]

  • An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. (2024). CrystEngComm. [Link]

  • Cyclopentenone: A Special Moiety for Anticancer Drug Design - PubMed. (n.d.). PubMed. [Link]

  • Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents - UCL Discovery. (n.d.). UCL Discovery. [Link]

  • Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages. (2005). Journal of Biological Chemistry. [Link]

  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity - MDPI. (n.d.). MDPI. [Link]

  • [Study of in vitro cytotoxic activity of cyclopentanones derivatives] - PubMed. (n.d.). PubMed. [Link]

  • Synthesis of Chiral Cyclopentenones | Chemical Reviews. (n.d.). ACS Publications. [Link]

  • Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - Frontiers. (n.d.). Frontiers. [Link]

  • Statistical methods for the analysis of bioassay data - Pure. (2016). Pure. [Link]

  • Drug Discovery, Docking, Modelling, Synthesis and Anticancer Screening of New Cyclopentanone Derivatives - ResearchGate. (2023). ResearchGate. [Link]

  • Computational study of diarylcyclopentene derivatives as selective prostaglandin EP1 receptor antagonist: QSAR approach | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pro-apoptotic Activity of Cyclopentenone in Cancer Cells - Anticancer Research. (n.d.). Anticancer Research. [Link]

  • Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. (n.d.). Frontiers. [Link]

  • Antiviral effect of cyclopentenone prostaglandins on vesicular stomatitis virus replication. (1995). Antiviral Research. [Link]

  • Statistical tool for analyzing bioactivity results? - ResearchGate. (2022). ResearchGate. [Link]

  • (PDF) Pro-apoptotic activity of cyclopentenone in cancer cells - ResearchGate. (2025). ResearchGate. [Link]

  • 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D 3 R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies - MDPI. (n.d.). MDPI. [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - MDPI. (n.d.). MDPI. [Link]

  • A QSAR Modeling on Aurone Derivatives as Antimalarial Agents | Asian Journal of Chemistry. (2020). Asian Journal of Chemistry. [Link]

  • Synthesis, biological evaluation, and docking studies of tetrahydrofuran- cyclopentanone- and cyclopentanol-based ligands acting at adrenergic α₁- and serotonine 5-HT1A receptors - PubMed. (2012). PubMed. [Link]

  • Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase. (n.d.). Nature. [Link]

  • Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling - PubMed. (n.d.). PubMed. [Link]

  • Selected Chromatographic Methods for Determining the Biological Activity of Substances. (n.d.). MDPI. [Link]

  • The Integration of Pharmacophore-based 3D QSAR Modeling and Virtual Screening in Safety Profiling - bioRxiv. (2018). bioRxiv. [Link]

  • QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis, Molecular Docking and Biological Evaluation of A-Ring-Carborane-Vitamin D Analogues - MDPI. (n.d.). MDPI. [Link]

  • Pharmacophore modeling and its applications - OUCI. (n.d.). OUCI. [Link]

  • Evaluation of Antiviral Activity of Cyclic Ketones against Mayaro Virus - MDPI. (n.d.). MDPI. [Link]

  • Machine Learning-Assisted Prediction of the Biological Activity of Aromatase Inhibitors and Data Mining to Explore Similar Compounds - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Inhibition of HIV-1 replication by cyclopentenone prostaglandins in acutely infected human cells. Evidence for a transcriptional block - NIH. (n.d.). National Institutes of Health. [Link]

  • Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review - MDPI. (n.d.). MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Heptyl-2-cyclopenten-1-one

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our person...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Heptyl-2-cyclopenten-1-one, grounded in established safety principles and regulatory compliance. While specific data for this exact compound is limited, its structural characteristics—a substituted, unsaturated ketone—allow us to establish a robust disposal plan based on well-understood hazards of analogous compounds.

The procedural choices outlined below are driven by three primary hazard considerations: flammability , human health risks (irritation) , and environmental toxicity . Adherence to these protocols is a self-validating system for ensuring laboratory safety and compliance.

Section 1: Hazard Profile and Risk Assessment

Understanding the "why" behind disposal procedures begins with a clear-eyed assessment of the chemical's intrinsic hazards. Based on data from structurally similar ketones, 2-Heptyl-2-cyclopenten-1-one should be handled as a substance that is flammable, a skin and eye irritant, and environmentally hazardous.

Key Hazard Characteristics (Inferred from Analogs)

Hazard CharacteristicFinding (Based on Analogs)Causality for Disposal ProtocolSource(s)
GHS Hazard Class Flammable LiquidProhibits disposal near heat/ignition sources; dictates use of fire-resistant waste containers.[1][2]
Skin Irritant (Category 2)Mandates use of chemical-resistant gloves and lab coats to prevent dermatitis.[2][3][4]
Eye Irritant (Category 2)Requires use of safety goggles with side shields to prevent serious eye damage.[2]
Aquatic Hazard (Chronic, Category 2)Strictly prohibits drain or sewer disposal to prevent long-term harm to aquatic ecosystems.[3][4]
Toxicity Data LD50 oral rat: >5000 mg/kg (for 2-heptylcyclopentanone)While acute oral toxicity is low, the primary risk is irritation, necessitating careful handling.[3]
Incompatibilities Oxidizing agents, strong acids, and bases.Waste must be segregated to prevent violent reactions, fire, or toxic fume generation.[1][3]
Section 2: Personal Protective Equipment (PPE) Protocol

Before handling the chemical or its waste, ensuring personal safety is paramount. The following PPE is mandatory and directly correlated with the hazards identified above.

Required PPE for Handling and Disposal:

  • Eye Protection: Wear chemical safety goggles with side shields. The irritant nature of ketones necessitates full protection against splashes.[2][3]

  • Hand Protection: Use milled butyl rubber or other suitable chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use. This is crucial to prevent skin irritation and potential dermatitis from prolonged contact.[3][5]

  • Body Protection: A flame-resistant lab coat should be worn to protect against splashes and provide a barrier in case of a small fire.

  • Respiratory Protection: All handling and waste consolidation should be performed in a certified chemical fume hood to minimize inhalation of vapors, which may cause respiratory irritation.[2][3][5]

Section 3: Waste Collection and Segregation: A Step-by-Step Guide

Proper collection is the foundation of safe disposal. The primary directive is to never dispose of 2-Heptyl-2-cyclopenten-1-one down the drain.[6][7] Its aquatic toxicity makes this a serious environmental violation.

Protocol for Waste Accumulation:

  • Select a Compatible Container:

    • Use a designated hazardous waste container made of a material compatible with organic ketones, such as a high-density polyethylene (HDPE) carboy or a glass bottle.[8][9]

    • Ensure the container is in good condition, free from leaks, and has a tightly sealing screw cap.[10]

  • Segregate the Waste Stream:

    • This is a critical step to prevent dangerous reactions. The waste container for 2-Heptyl-2-cyclopenten-1-one should be dedicated to halogen-free, flammable organic liquids .

    • DO NOT mix this waste with:

      • Aqueous waste

      • Strong acids or bases[3]

      • Oxidizing agents (e.g., nitrates, perchlorates)[1]

      • Halogenated solvents (e.g., dichloromethane, chloroform)

  • Label the Container Immediately:

    • The moment the first drop of waste enters the container, it must be labeled.[9] An incomplete or missing label is a significant compliance violation.

    • The label must include:

      • The words "HAZARDOUS WASTE "[10][11]

      • The full chemical name: "2-Heptyl-2-cyclopenten-1-one " (and any other components in the waste mixture with their approximate percentages). Do not use abbreviations.[10]

      • The specific hazard characteristics: "Flammable, Irritant, Environmental Hazard ".

      • Your name, department, and contact information.

  • Maintain Safe Storage:

    • Keep the waste container tightly closed except when actively adding waste.[6] This minimizes the release of flammable vapors.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.[9]

    • The SAA must be away from all sources of ignition, such as open flames, hot plates, and spark-producing equipment.[12][13]

    • Utilize a secondary containment bin to catch any potential leaks or spills.[6]

Section 4: Final Disposal Pathway and Spill Management

The journey of chemical waste from the lab to its final disposition must be clear and methodical. The following workflow illustrates the decision-making process for compliant disposal.

// Node Definitions start [label="Generation of\n2-Heptyl-2-cyclopenten-1-one Waste", fillcolor="#F1F3F4", fontcolor="#202124"]; check_drain [label="Permissible for Drain Disposal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; collect [label="Collect in Designated,\nLabeled Hazardous Waste Container", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; no_drain [label="STRICTLY PROHIBITED\n(Aquatic Toxicity & Flammability)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_full [label="Container Full (≤90%) or\nAccumulation Time Limit Reached?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; store [label="Store Safely in Satellite\nAccumulation Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; request_pickup [label="Arrange for Pickup by Licensed\nHazardous Waste Contractor", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_point [label="Final Disposal via\nHigh-Temperature Incineration", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_drain; check_drain -> no_drain [label=" No"]; check_drain -> collect [label=" Yes\n(IMPOSSIBLE SCENARIO)"]; no_drain -> collect [style=dashed]; collect -> check_full; check_full -> store [label=" No"]; store -> collect [style=dashed]; check_full -> request_pickup [label=" Yes"]; request_pickup -> end_point;

// Edge from impossible scenario should be visually distinct or removed, but for logic it's here. Let's make it red. edge [color="#EA4335"]; check_drain -> collect; }

Disposal Decision Workflow for 2-Heptyl-2-cyclopenten-1-one.

Emergency Spill Protocol:

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Remove Ignition Sources: Immediately turn off all nearby hot plates, stir plates, and other potential sources of ignition.[13]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to absorb the liquid.[3][13] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Collect Waste: Carefully scoop the absorbent material into a designated container suitable for hazardous waste. Label it clearly as "Spill Debris containing 2-Heptyl-2-cyclopenten-1-one."

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Arrange for the disposal of the spill debris through your institution's hazardous waste management program.

By internalizing the principles of hazard assessment, proper handling, and compliant waste management, you contribute to a culture of safety that extends beyond individual experiments to the entire research community and the environment we all share.

References

  • SAFETY DATA SHEET cyclopentane - Balchem.
  • SAFETY DATA SHEET 2-HEPTYL CYCLOPENTANONE - The John D. Walsh Company.
  • Safety Data Sheet: Cyclopentanone - Carl ROTH.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Guidelines for Hazardous Waste Disposal - Rhode Island College.
  • SAFETY DATA SHEET 2-Cyclopenten-1-one - Thermo Fisher Scientific.
  • School Science Safety | Disposal of Hazardous Waste - YouTube. Available at: [Link]

  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) - Stericycle.
  • Acetone Use and Care | OSHA Safety Manuals - OSHASafety.com.
  • 2-Pentyl-2-cyclopenten-1-one Safety Data Sheet - Apollo Scientific.
  • Hazardous Materials & Flammables Training - YouTube. Available at: [Link]

  • Cyclopentanol Hazard Substance Fact Sheet - NJ.gov.
  • 2-Heptylcyclopentanone PubChem Entry - National Institutes of Health.
  • Laboratory Chemical Waste Management Guidelines - University of Pennsylvania EHRS.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.